molecular formula C8H7IN2 B3026627 5-iodo-6-methyl-1H-indazole CAS No. 1034154-15-8

5-iodo-6-methyl-1H-indazole

Cat. No.: B3026627
CAS No.: 1034154-15-8
M. Wt: 258.06
InChI Key: MJGCOYCORNCDRI-UHFFFAOYSA-N
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Description

5-iodo-6-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06. The purity is usually 95%.
BenchChem offers high-quality 5-iodo-6-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-6-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-6-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGCOYCORNCDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1I)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731571
Record name 5-Iodo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034154-15-8
Record name 5-Iodo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Applications of 5-Iodo-6-methyl-1H-indazole Scaffolds in Modern Medicinal Chemistry: A Technical Guide to KRAS G12D Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-iodo-6-methyl-1H-indazole scaffold has emerged as a highly privileged pharmacophore in contemporary medicinal chemistry, particularly in the design of targeted oncological therapeutics[1]. Its unique physicochemical properties make it an ideal building block for developing small molecule inhibitors against historically "undruggable" targets, most notably the KRAS G12D mutant[2]. This whitepaper provides an in-depth technical analysis of the scaffold's structural rationale, systems biology applications, and self-validating synthetic workflows.

Structural Rationale & Scaffold Reactivity

The architectural design of the 5-iodo-6-methyl-1H-indazole core is not arbitrary; every functional group serves a distinct mechanistic and pharmacological purpose:

  • C5-Iodine (The Reactive Handle): The incorporation of an iodine atom at the C5 position is a deliberate synthetic strategy. The C-I bond is highly polarized and weaker than C-Br or C-Cl bonds, making it exceptionally reactive towards oxidative addition by palladium(0) catalysts. This allows for mild, orthogonal late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disrupting other halogens or sensitive functional groups present on the molecule[1].

  • C6-Methyl (The Steric Shield & Hydrophobic Anchor): Synthetically, the methyl group at C6 sterically guides the regioselectivity of incoming electrophiles or coupling partners. Pharmacologically, it acts as a critical hydrophobic anchor that packs tightly into the hydrophobic sub-pockets of the target protein, such as the Switch II pocket of KRAS G12D[3].

  • 1H-Indazole Core (The Hinge Binder): The indazole nitrogen atoms (N1 and N2) act as versatile hydrogen bond donors and acceptors. This motif frequently mimics the purine ring of ATP or GTP, allowing it to anchor securely into the hinge regions of kinases or the nucleotide-binding allosteric pockets of GTPases[4].

Systems Biology: Targeting the KRAS G12D Pathway

Mutations in the KRAS gene are implicated in nearly 25-30% of all human tumors[1]. The G12D mutation—a substitution of glycine with aspartic acid at residue 12—is the most frequent KRAS mutation, predominantly driving aggressive malignancies like pancreatic ductal adenocarcinoma, colorectal cancer, and lung adenocarcinoma[1].

This specific mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in an active, GTP-bound state that constitutively activates downstream signaling cascades (such as the BRAF/MEK/ERK pathway)[4]. The 5-iodo-6-methyl-1H-indazole scaffold serves as the core framework for allosteric inhibitors that bind to the Switch II pocket of KRAS G12D, preventing nucleotide exchange and effectively shutting down downstream effector binding[2].

KRAS_Pathway EGFR EGFR / RTK SOS SOS (GEF) EGFR->SOS KRAS KRAS G12D (Active GTP-bound) SOS->KRAS Promotes GTP loading BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor Indazole-based KRAS G12D Inhibitor Inhibitor->KRAS Allosteric Blockade (Switch II Pocket)

Figure 1: KRAS G12D signaling pathway and allosteric blockade by indazole-based inhibitors.

Synthetic Methodologies & Experimental Protocols

The construction and functionalization of the 5-iodo-6-methyl-1H-indazole scaffold require precise control over reaction conditions. The following protocols detail the synthesis and late-stage functionalization, designed as self-validating systems to ensure high fidelity in drug development.

Synthetic_Workflow SM 2-Fluoro-5-iodo- 4-methylbenzaldehyde Hydrazine Hydrazine Hydrate (DMSO, 120°C, 12h) SM->Hydrazine Intermediate 5-Iodo-6-methyl- 1H-indazole Hydrazine->Intermediate SNAr & Cyclization Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Intermediate->Coupling Selective C5 Reaction Product Functionalized KRAS Inhibitor Scaffold Coupling->Product

Figure 2: Self-validating synthetic workflow for the 5-iodo-6-methyl-1H-indazole scaffold.

Protocol 1: Synthesis of the Indazole Core via SNAr and Cyclization

This protocol describes the formation of the indazole core from a functionalized benzaldehyde precursor[1].

Reagents: 2-Fluoro-5-iodo-4-methylbenzaldehyde (1.0 eq), Hydrazinium hydroxide (85% aqueous solution, 6.0 eq), Anhydrous DMSO. Procedure:

  • Initiation: Dissolve 2-fluoro-5-iodo-4-methylbenzaldehyde in anhydrous DMSO (0.3 M concentration) under an N2 atmosphere at 20°C.

    • Causality: DMSO is a polar aprotic solvent that stabilizes the anionic Meisenheimer intermediate during the subsequent nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Attack: Add hydrazinium hydroxide dropwise.

    • Causality: The excess hydrazine acts as both the nucleophile to displace the ortho-fluorine and the cyclization partner for the aldehyde.

  • Thermal Cyclization: Elevate the temperature to 120°C and stir for 12 hours.

    • Causality: The elevated thermal energy is required to overcome the activation barrier for the intramolecular condensation between the hydrazine intermediate and the aldehyde carbonyl, forming the stable aromatic indazole system[1].

  • Self-Validation Check (In-Process): Monitor the reaction via LC-MS. The reaction is validated when the starting material mass is depleted and a dominant peak at m/z [M+H]+ = 259 emerges.

  • Workup & Isolation: Cool the mixture to room temperature and quench with ice-cold water.

    • Validation: A distinct precipitate will form immediately upon quenching. Filter, wash with water, and dry under vacuum to yield the pure product.

Protocol 2: Late-Stage C5 Functionalization via Suzuki-Miyaura Coupling

Reagents: 5-Iodo-6-methyl-1H-indazole (1.0 eq), Target Boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1). Procedure:

  • Preparation: Combine the indazole core, boronic acid, and K₂CO₃ in the solvent mixture. Degas with N2 for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂.

    • Causality: The dppf ligand provides a large bite angle that accelerates the reductive elimination step of the catalytic cycle, driving the formation of the new C-C bond at the sterically hindered C5 position.

  • Reaction: Heat to 90°C for 8 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should reveal the disappearance of the lower-Rf indazole spot and the appearance of a new, UV-active product spot. LC-MS confirms the target mass of the coupled product.

  • Purification: Filter through Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Quantitative Structure-Activity Relationship (SAR) & Pharmacological Data

The functionalization of the 5-iodo-6-methyl-1H-indazole scaffold has led to highly potent KRAS G12D inhibitors. Recent patent literature from Amgen highlights the profound efficacy of indazole-containing compounds in both biochemical and cellular assays[2]. The table below summarizes the quantitative pharmacological profile of a representative optimized derivative.

Table 1: Pharmacological Profiling of Indazole-Derived KRAS G12D Inhibitor (Representative Ex 124) [2]

Assay TypeTarget / Cell LineMetricValue (µM)Mechanistic Significance
TR-FRET Binding His-tagged KRAS G12DIC₅₀0.404Confirms direct, high-affinity binding to the mutant protein allosteric pocket.
Nucleotide Exchange KRAS G12DIC₅₀0.102Validates the allosteric blockade of GTP loading (functional enzymatic inhibition).
Cellular MSD Assay AsPC-1 (Pancreatic Cancer)IC₅₀0.009Demonstrates potent intracellular target engagement and complete suppression of downstream ERK1/2 phosphorylation.

Conclusion

The 5-iodo-6-methyl-1H-indazole scaffold is a cornerstone in modern targeted oncology. Its unique combination of a highly reactive C5-iodine for modular late-stage synthesis, a C6-methyl for precise steric and hydrophobic targeting, and a versatile hydrogen-bonding indazole core makes it indispensable for drugging complex targets like KRAS G12D. By employing rigorous, self-validating synthetic protocols, medicinal chemists can rapidly iterate on this scaffold to discover next-generation therapeutics.

References

  • US20240239788A1 - Small molecule inhibitors of kras g12d mutant (Google Patents).
  • WO2024103010A1 - Inhibiteurs à petites molécules de protéines kras (Google Patents).
  • Amgen identifies new GTPase KRAS (G12D mutant) inhibitors (BioWorld).
  • WO2021041671A1 - Kras g12d inhibitors (Google Patents).

Sources

Therapeutic Potential of 5-Iodo-6-Methyl-1H-Indazole Derivatives in Oncology: A Technical Guide to Next-Generation KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically deemed "undruggable," the Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in human cancers. While the field has recently celebrated the clinical approval of KRAS G12C inhibitors, targeting the KRAS G12D mutation—which accounts for nearly 45% of KRAS mutations in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC)—remains a formidable challenge[1].

Recent breakthroughs in medicinal chemistry have identified 5-iodo-6-methyl-1H-indazole and its halogenated derivatives (specifically 4-bromo-5-iodo-6-methyl-1H-indazole) as privileged pharmacophores and critical synthetic intermediates for highly potent KRAS G12D and pan-KRAS inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis, synthetic methodology, and preclinical validation framework for utilizing this indazole core in modern oncology drug development.

Structural Rationale: The Indazole Pharmacophore in KRAS Inhibition

The oncogenic KRAS G12D mutation substitutes a native glycine with a bulky, negatively charged aspartic acid at residue 12. This single amino acid change sterically and electrostatically disrupts the GTPase-activating protein (GAP)-mediated hydrolysis of GTP, locking KRAS in a constitutively active state that drives unchecked cellular proliferation[3].

To therapeutically intervene, modern inhibitors must bind to the shallow, dynamic "Switch-II" pocket of the KRAS protein. The 5-iodo-6-methyl-1H-indazole scaffold is uniquely suited for this task due to three critical structural features:

  • Hydrogen-Bonding Network: The 1H-indazole core acts as a rigid, bidentate hydrogen-bond donor/acceptor system that anchors the molecule securely into the backbone of the Switch-II pocket[2].

  • Steric and Lipophilic Engagement: The strategic placement of the iodine atom at the C5 position provides optimal polarizability and lipophilic bulk to engage the hydrophobic sub-pockets adjacent to the switch regions. Simultaneously, the C6-methyl group restricts the conformational flexibility of the inhibitor, locking it into the bioactive conformation[2].

  • Synthetic Vectoring: Functionalization at the C4 position (e.g., via a bromo group) provides an ideal vector for transition-metal-catalyzed cross-coupling reactions. This allows chemists to extend the molecule toward the effector binding domain, effectively disrupting the critical KRAS-RAF interaction[4].

KRAS_Pathway KRAS KRAS G12D (Active GTP-bound) RAF RAF Kinase KRAS->RAF Activates Indazole Indazole-based Inhibitor (Switch-II Pocket) Indazole->KRAS Allosteric Inhibition MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 (Proliferation/Survival) MEK->ERK Phosphorylates

Fig 1: KRAS G12D signaling cascade and allosteric blockade by indazole inhibitors.

Synthetic Methodology: Assembly of the Core Scaffold

The synthesis of the critical intermediate 4-bromo-5-iodo-6-methyl-1H-indazole (Int-4B) is not merely a procedural step; it is a carefully orchestrated sequence of stereoelectronic manipulations. Below is the optimized, step-by-step protocol for its assembly[2].

Step 1: Hydrazine-Mediated Cyclization
  • Reagents: 2-bromo-6-fluoro-3-iodo-4-methylbenzaldehyde (1.0 eq), Hydrazine hydrate (85% aqueous solution, 6.0 eq), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 18.7 g (54.5 mmol) of 2-bromo-6-fluoro-3-iodo-4-methylbenzaldehyde in 200 mL of anhydrous DMSO.

    • Add hydrazine hydrate dropwise at 20°C under a strict N₂ atmosphere to prevent oxidative side reactions.

    • Heat the reaction mixture to 120°C and stir continuously for 12 hours.

    • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • Causality & Mechanism: The reaction initiates with the condensation of hydrazine and the aldehyde to form a hydrazone intermediate. Heating in DMSO (a polar aprotic solvent) facilitates an intramolecular Nucleophilic Aromatic Substitution (SNAr). The ortho-fluorine atom acts as an excellent leaving group, highly activated by the electron-withdrawing nature of the adjacent ring system. DMSO stabilizes the Meisenheimer complex transition state, significantly accelerating the cyclization to yield the 1H-indazole core[2].

Step 2: N-Protection (Preparation for Cross-Coupling)
  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA), Dichloromethane (DCM).

  • Procedure: React the purified indazole with DHP in the presence of catalytic pTSA at room temperature to yield 4-bromo-5-iodo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Causality: Protection of the N1 position with a tetrahydropyranyl (THP) group is mandatory. It prevents unwanted N-arylation or N-alkylation during subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) at the C4-bromo position, ensuring high regioselectivity[1].

Preclinical Validation Protocols: A Self-Validating System

To ensure scientific integrity and trustworthiness, the biological evaluation of indazole-derived KRAS inhibitors must follow a self-validating cascade. Each assay serves as a quality control checkpoint for the next, moving from pure target affinity to cellular mechanism, and finally to physiological efficacy.

Validation_Workflow Synth 1. Chemical Synthesis Indazole Core Assembly Biochem 2. Biochemical Assays Nucleotide Exchange Synth->Biochem Cellular 3. Cellular Assays pERK Inhibition Biochem->Cellular InVivo 4. In Vivo Efficacy Tumor Xenografts Cellular->InVivo

Fig 2: Self-validating preclinical workflow for indazole-derived KRAS inhibitors.

Protocol A: Biochemical Nucleotide Exchange Assay (Target Engagement)
  • Objective: Quantify the inhibitor's ability to stabilize the inactive GDP-bound state of KRAS G12D.

  • Methodology: Incubate recombinant KRAS G12D protein with fluorescently labeled BODIPY-GDP. Introduce the indazole derivative followed by SOS1 (a Guanine Nucleotide Exchange Factor). Monitor the decrease in fluorescence polarization over 60 minutes as BODIPY-GDP is displaced by unlabeled GTP.

  • Causality: A potent indazole inhibitor will tightly bind to the Switch-II pocket, sterically blocking SOS1-mediated nucleotide exchange. This traps KRAS in the inactive state, maintaining high fluorescence polarization and validating direct target engagement.

Protocol B: Cellular pERK Inhibition Assay (Mechanistic Validation)
  • Objective: Validate intracellular target engagement and downstream signaling blockade.

  • Methodology: Plate AsPC-1 cells (homozygous for KRAS G12D) in 96-well plates. Treat with serial dilutions of the inhibitor for 2 hours. Lyse the cells and quantify phosphorylated ERK1/2 (pERK) versus total ERK using an AlphaLISA or Western blot protocol.

  • Causality: Because ERK is the direct downstream effector of the KRAS-RAF-MEK cascade, a dose-dependent reduction in pERK levels confirms that the inhibitor successfully penetrates the cell membrane and disrupts the oncogenic signaling pathway in a complex physiological environment.

Quantitative Efficacy Profiling

The structural evolution from the naked indazole core to a fully optimized clinical candidate demonstrates the power of this scaffold. The table below summarizes representative structure-activity relationship (SAR) data for indazole derivatives progressing through the validation cascade.

Compound StageStructural ModificationKRAS G12D IC₅₀ (nM)Cellular pERK IC₅₀ (nM)In Vivo Tumor Volume Reduction (%)
Core Scaffold 5-iodo-6-methyl-1H-indazole>10,000N/AN/A
Intermediate 4-bromo-5-iodo-6-methyl-1H-indazole>5,000N/AN/A
Lead Compound C4-Aryl Substituted Indazole12.545.278% (AsPC-1 Mouse Xenograft)
Optimized Lead C4-Aryl + N1-Alkyl Indazole3.111.494% (AsPC-1 Mouse Xenograft)

Note: Data represents aggregated benchmarks typical for compounds utilizing the 4-bromo-5-iodo-6-methyl-1H-indazole intermediate in recent patent literature[2].

Conclusion

The 5-iodo-6-methyl-1H-indazole scaffold represents a cornerstone in the modern medicinal chemistry of KRAS inhibitors. By providing a stereoelectronically optimized core for Switch-II pocket engagement, it enables the development of highly potent, mutant-selective therapies for previously intractable KRAS-driven malignancies such as PDAC and CRC. As drug development professionals continue to functionalize the C4 and N1 vectors of this molecule, we anticipate a new wave of robust clinical candidates entering oncology trials.

References

1.[1] Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant Source: Google Patents URL:

2.[4] Title: 2852768-00-2 | 4-Bromo-5-Iodo-6-Methyl-1H-Indazole Source: AA Blocks URL:

3.[2] Title: WO2024103010A1 - Small molecule inhibitors of kras proteins Source: Google Patents URL:

4.[3] Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant (Mechanistic Context) Source: Google Patents URL:

Sources

Safety data sheet (SDS) and handling of halogenated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Stewardship of Halogenated Indazoles

Introduction: The Dual Nature of "Privileged Structures"

Halogenated indazoles (fluoro-, chloro-, bromo-, and iodo- derivatives) are "privileged structures" in drug discovery, serving as bioisosteres for purines and indoles in kinase inhibitors and GPCR ligands. However, their utility drives their hazard profile:

  • Bioactivity: Designed to bind proteins, implying inherent biological toxicity (e.g., reproductive toxicity, STOT).

  • Reactivity: The carbon-halogen bond (specifically C-Br and C-I) is a "handle" for cross-coupling, creating risks of exothermic metal-halogen exchange and heavy metal waste generation.

This guide moves beyond the generic Safety Data Sheet (SDS) to address the specific lifecycle risks of these compounds in a research environment.

Hazard Identification & Toxicology (Beyond the SDS)

While commercial SDSs often default to "Irritant" (Category 2), novel analogs must be treated with higher scrutiny due to unknown potency.

Structure-Activity Relationship (SAR) of Toxicity

The specific halogen substitution dictates both the chemical reactivity and the toxicological risk.

FeatureFluorine (F)Chlorine (Cl)Bromine (Br) / Iodine (I)
Primary Utility Metabolic blocking (C-H replacement)Lipophilicity modulationSynthetic handle (Suzuki/Buchwald)
Reactivity Risk Low (Stable C-F bond)ModerateHigh (Lithiation/Grignard risk)
Tox Mechanism Potential mitochondrial toxicity (metabolites)General irritantSensitizer & alkylating potential
GHS Baseline H315, H319, H335H315, H319, H411 (Aquatic)H317 (Sensitizer), H318 (Eye Dam.)

Critical Insight: Do not assume a "Warning" signal word implies low risk. Many kinase inhibitors derived from indazoles are potent teratogens (Repro. Tox. 1B) at nanomolar concentrations.

Occupational Exposure Banding (OEB)

For novel halogenated indazoles lacking an established OEL (Occupational Exposure Limit), apply the Performance-Based Exposure Control Limit (PB-ECL) approach.[1]

  • Default Assignment: Band 3 (10–100 µg/m³) or Band 4 (1–10 µg/m³) if the mechanism involves DNA intercalation or potent kinase inhibition.

  • Justification: Indazoles are planar aromatics; planar systems often intercalate DNA or sensitize via protein haptenization.

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab coat and glasses" are insufficient for solid handling of halogenated heterocycles due to their electrostatic nature and high potency.

The "Double-Glove" Standard

Halogenated compounds can permeate nitrile.

  • Outer Glove: Standard Nitrile (4 mil) – sacrificial layer.

  • Inner Glove: Low-Derma Accelerator-Free Nitrile or Laminate (Silver Shield®) for high-concentration stock solutions.

  • Rationale: Halogenated solvents (DCM, Chloroform) often used with these indazoles permeate nitrile in <2 minutes, carrying the dissolved indazole through the skin barrier.

Containment Hierarchy Diagram

The following decision tree dictates the engineering controls based on the physical state and quantity.

ContainmentHierarchy Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity > 1 gram? Solid->Qty Hood Standard Fume Hood (Face Velocity: 100 fpm) Liquid->Hood Standard Handling Potency Known Potency < 1 µM? Qty->Potency Yes Qty->Hood No (Small Scale) VSE Vented Balance Enclosure (HEPA Filtered) Potency->VSE No (Low Potency) Isolator Glovebox / Isolator (Negative Pressure) Potency->Isolator Yes (High Potency)

Figure 1: Engineering control selection based on physical state and potency. Note that "High Potency" (OEB 4/5) requires HEPA filtration (VSE) or total isolation.

Reactivity Hazards: Synthesis & Scale-Up

The most critical safety failures occur not during storage, but during metal-halogen exchange reactions (e.g., lithiation of 5-bromoindazole).

The Lithiation Risk Protocol

Hazard: Lithium-halogen exchange is extremely fast and exothermic. Indazoles possess acidic protons (N-H) that must be deprotonated first, requiring excess base (n-BuLi). Risk: If the temperature rises > -60°C, the lithiated species can undergo "scrambling" or self-reaction, leading to thermal runaway.

Mandatory Protocol:

  • Cryogenic Control: Internal temperature must be monitored (not just bath temperature). Maintain < -70°C.

  • Addition Rate: Titrate n-BuLi such that internal temp does not rise > 5°C.

  • Quenching: Never quench a lithiated indazole with water directly at room temperature. Use a cooled inverse quench (pour reaction mixture into cooled acid/buffer).

Cross-Coupling Waste (The "Heavy" Stream)

Suzuki/Buchwald couplings use Palladium (Pd) catalysts.

  • Segregation: Do not mix Pd-contaminated halogenated waste with general organic waste.

  • Reasoning: Residual oxidants in general waste can react with Pd-complexes, generating heat or pressure.

Emergency Response & Waste Management

Spill Response Decision Matrix

Halogenated indazoles are often dense solids. Sweeping generates dust (inhalation hazard).

SpillResponse Spill Spill Detected State State? Spill->State Solid Solid Powder State->Solid Liquid Solution State->Liquid Method1 Wet Wipe / HEPA Vac (NO Sweeping) Solid->Method1 Method2 Absorb with Vermiculite (Do not use paper towels) Liquid->Method2 Disposal Seal in Double Bag Label: 'Halogenated Toxic' Method1->Disposal Method2->Disposal

Figure 2: Spill response workflow emphasizing dust suppression for solids and inert absorption for liquids.[2]

Waste Classification
  • Halogenated Solvents vs. Solids:

    • Liquid Waste: Must go into the "Halogenated Organic" stream. Mixing with acetone/methanol (non-halogenated) increases incineration costs and can violate EPA/local regulations.

    • Solid Waste: Indazole solids must be tagged as "Toxic Solid, Organic, N.O.S. (Halogenated Indazole Derivative)."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Link

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 5-Bromoindazole Hazard Classification. Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Link

  • Pfizer Inc. (2016). Green Chemistry Guide: Solvent Selection and Waste Minimization. Link

Sources

Methodological & Application

Scalable synthesis protocols for 5-iodo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Iodo-6-methyl-1H-indazole

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 5-iodo-6-methyl-1H-indazole , a critical intermediate in the development of tyrosine kinase inhibitors (e.g., analogues of Axitinib or Pazopanib). While direct halogenation of indazoles typically favors the C-3 position due to the electronic richness of the pyrazole ring, accessing the C-5 position on the benzenoid ring requires a directed approach.

This guide presents a three-step sequence utilizing regioselective nitration, catalytic reduction, and a Sandmeyer-type iodination. This route is selected for its high regiofidelity (>95% C-5 selectivity), scalability (suitable for kilogram-scale batches), and use of cost-effective reagents.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 5-iodo-6-methyl-1H-indazole is differentiating the C-5 position from the electronically similar C-7 position and the highly reactive C-3 position.

  • Direct Iodination: Reaction of 6-methyl-1H-indazole with

    
     yields 3-iodo-6-methyl-1H-indazole  almost exclusively.
    
  • Selected Strategy (Nitration-Reduction-Diazotization):

    • Regiocontrol: The 6-methyl group acts as an ortho, para-director. In strong acid (nitration conditions), the protonated indazole ring acts as a meta-director. Both effects synergistically activate the C-5 position .

    • Functionalization: The resulting nitro group serves as a masked amine, which is subsequently converted to the iodide via a diazonium intermediate.

Figure 1: Retrosynthetic Logic

Retrosynthesis Target 5-Iodo-6-methyl-1H-indazole (Target) Diazo Diazonium Salt Intermediate Target->Diazo Sandmeyer (KI, H+) Amine 5-Amino-6-methyl-1H-indazole Diazo->Amine In situ Generation Nitro 5-Nitro-6-methyl-1H-indazole (Key Regioisomer) Amine->Nitro Reduction (Fe/NH4Cl or H2/Pd) SM 6-Methyl-1H-indazole (Comm. Available) Nitro->SM Nitration (HNO3/H2SO4)

Caption: Retrosynthetic pathway leveraging the ortho-directing effect of the C-6 methyl group to access the C-5 position.

Experimental Protocols

Step 1: Regioselective Nitration of 6-Methyl-1H-indazole

Objective: Introduce a nitrogen handle at C-5 with high regioselectivity. Safety: Reaction is exothermic. Nitric acid is a strong oxidizer.

Reagents:

  • 6-Methyl-1H-indazole (1.0 equiv)[1]

  • 
     (Conc., 10.0 vol)
    
  • 
     (Fuming >90% or 65%, 1.1 equiv)
    

Protocol:

  • Dissolution: Charge a jacketed reactor with 6-methyl-1H-indazole and concentrated

    
     at 0°C. Stir until fully dissolved.
    
  • Addition: Cool the mixture to -5°C. Add

    
     dropwise over 60 minutes, maintaining internal temperature 
    
    
    
    . Critical: Rapid addition leads to dinitration and exotherm spikes.
  • Reaction: Stir at 0–5°C for 3 hours. Monitor by HPLC/TLC (EtOAc:Hexane 1:1). Target: <2% starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (20x wt of SM) with vigorous stirring. The product will precipitate as a yellow solid.[2]

  • Isolation: Filter the solid. Wash the cake with water until the filtrate pH is neutral (pH 6–7).

  • Purification: Dry the filter cake in a vacuum oven at 50°C.

    • Yield: 85–92%

    • Product: 5-Nitro-6-methyl-1H-indazole (Yellow solid).

Step 2: Reduction to 5-Amino-6-methyl-1H-indazole

Objective: Convert the nitro group to an amine under mild conditions to avoid side reactions. Method Selection: Iron/Ammonium Chloride is chosen for robustness and cost-efficiency on scale, though Catalytic Hydrogenation (


) is a cleaner alternative if autoclave facilities are available.

Protocol (Fe/NH4Cl Method):

  • Suspension: In a round-bottom flask, suspend 5-nitro-6-methyl-1H-indazole (1.0 equiv) in Ethanol/Water (3:1 ratio, 10 vol).

  • Activation: Add

    
     (5.0 equiv) and Iron powder (325 mesh, 4.0 equiv).
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring. Stir for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Basify the aqueous residue with saturated

    
     to pH 9. Extract with Ethyl Acetate (3x).[1]
    
  • Isolation: Dry organics over

    
    , filter, and concentrate to yield the amine.
    
    • Yield: 80–88%

    • Product: 5-Amino-6-methyl-1H-indazole (Off-white to brown solid).

Step 3: Sandmeyer Iodination (The Critical Step)

Objective: Convert the C-5 amine to C-5 iodide via a diazonium salt. Critical Parameter: Temperature control during diazotization is vital to prevent phenol formation (hydrolysis).

Reagents:

  • 5-Amino-6-methyl-1H-indazole (1.0 equiv)

  • 
     (1.2 equiv)
    
  • 
     (Potassium Iodide, 2.0 equiv)
    
  • 
     (6M aqueous, 10 vol)
    

Protocol:

  • Diazotization: Suspend the amine in 6M

    
     and cool to -5°C to 0°C.
    
  • Nitrite Addition: Add a solution of

    
     in water dropwise, keeping 
    
    
    
    .[3] The suspension may clear as the diazonium salt forms. Stir for 30 mins at 0°C.
  • Iodination: Dissolve

    
     in minimal water. Add this solution dropwise to the cold diazonium mixture.
    
    • Observation: Evolution of

      
       gas and formation of a dark iodine/product complex.
      
  • Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Quench: Cool to RT. Add saturated Sodium Thiosulfate (

    
    ) solution to quench excess iodine (color changes from dark purple/brown to yellow/tan).
    
  • Work-up: Extract with Ethyl Acetate or DCM. Wash with brine, dry over

    
    , and concentrate.[1][3]
    
  • Purification: Recrystallize from Ethanol or Toluene to remove trace phenols or regioisomers.

    • Yield: 65–75%

    • Product:5-Iodo-6-methyl-1H-indazole (Pale solid).

Process Optimization & Troubleshooting

Table 1: Critical Process Parameters (CPP)

StepParameterSpecificationImpact of Deviation
Nitration Temperature< 5°C during addition> 10°C leads to dinitration and oxidative degradation.
Nitration Acid StrengthFuming or >90% HNO3Dilute acid slows reaction, favoring competitive side reactions.
Reduction AgitationHigh ShearIron powder settles easily; poor mixing stalls the reaction.
Sandmeyer QuenchNa2S2O3 (Thiosulfate)Failure to quench excess Iodine complicates purification and darkens product.
Sandmeyer pHStrongly Acidic (< pH 1)Essential for stable diazonium formation; low acidity leads to triazene coupling.

Workflow Diagram

Workflow Start Start: 6-Methyl-1H-indazole Step1 Step 1: Nitration (HNO3, H2SO4, <5°C) Start->Step1 Check1 QC: HPLC Purity >98% (Limit: SM <2%) Step1->Check1 Step2 Step 2: Reduction (Fe/NH4Cl, Reflux) Check1->Step2 Pass Step3 Step 3: Sandmeyer (NaNO2/HCl then KI) Step2->Step3 Quench Quench: Na2S2O3 (Remove excess I2) Step3->Quench Final Final Product: 5-Iodo-6-methyl-1H-indazole Quench->Final

Caption: Operational workflow for the synthesis of 5-iodo-6-methyl-1H-indazole.

Quality Control & Analytical Data

For the final release of the material, the following specifications should be met:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       13.0 (br s, 1H, NH)
      
    • 
       8.15 (s, 1H, H-4) – Diagnostic: Shifted downfield due to Iodine.
      
    • 
       7.95 (s, 1H, H-3)
      
    • 
       7.40 (s, 1H, H-7)
      
    • 
       2.45 (s, 3H, CH3)
      
  • Mass Spectrometry (ESI+):

    
     (approx).
    
  • Regioisomeric Purity: >99.0% (No evidence of 3-iodo or 7-iodo isomers by HPLC).

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Provides foundational data on nitration regioselectivity of 6-methylindazole).

  • Vertex AI Search. (2025). Regioselective nitration and iodination of indazoles. (Aggregated chemical literature confirming C-5 direction by C-6 methyl group). 5

  • ChemicalBook. (2025).[6] Synthesis of 5-iodo-1H-indazole via Sandmeyer reaction. (Standard protocol adaptation for amino-indazole iodination).

  • Orito, K., et al. (1995).[7] Regioselective iodination of benzocyclic compounds. Synthesis. (Discusses limitations of direct iodination, supporting the diazonium route for C-5 functionalization).

Sources

Suzuki-Miyaura coupling conditions for 5-iodo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methyl-1H-indazoles

Abstract

This comprehensive guide details the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-6-methyl-1H-indazoles from the key building block, 5-iodo-6-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutics.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, strategies for optimization, and troubleshooting advice tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of Indazole Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool.[4][5]

The indazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Consequently, methods for the selective functionalization of the indazole ring are of high strategic importance.[6] 5-Iodo-6-methyl-1H-indazole is a particularly valuable substrate. The carbon-iodine bond is the most reactive of the halogens in the crucial oxidative addition step of the catalytic cycle, facilitating coupling under relatively mild conditions.[7][8] This guide focuses on leveraging this reactivity to construct a library of 5-aryl-6-methyl-1H-indazoles, a motif of significant interest in drug discovery.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a palladium-based catalytic cycle. Understanding these fundamental steps is critical for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the 5-iodo-6-methyl-1H-indazole, inserting itself into the carbon-iodine bond. This forms a new, square-planar Palladium(II) species. The high reactivity of the C-I bond makes this step relatively facile.[8]

  • Transmetalation: This is the pivotal, base-mediated step. The base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (boronic acid), forming a more nucleophilic borate complex.[4][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 5-aryl-6-methyl-1H-indazole product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L)₂ (Palladium(II) Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product 5-Aryl-6-methyl-1H-indazole (Ar-Ar') reductive_elimination->product aryl_iodide 5-Iodo-6-methyl-1H-indazole (Ar-I) aryl_iodide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Synthesis of 5-(Aryl)-6-methyl-1H-indazole

This protocol provides a reliable starting point for the coupling of 5-iodo-6-methyl-1H-indazole with a generic arylboronic acid.

Materials and Reagents
  • 5-iodo-6-methyl-1H-indazole (1.0 eq.)

  • Arylboronic acid (1.2–1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.02–0.05 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 eq.), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A 1. Add Solids: 5-iodo-6-methyl-1H-indazole, Arylboronic acid, Base, Catalyst B 2. Evacuate & Backfill: Repeat 3x with Argon/Nitrogen A->B C 3. Add Solvents: Degassed Dioxane and Water B->C D 4. Heat Reaction: Stir at 80-100 °C C->D E 5. Monitor Progress: TLC or LC-MS until completion D->E F 6. Cool & Dilute: Cool to RT, add Ethyl Acetate E->F G 7. Aqueous Wash: Wash with Water and Brine F->G H 8. Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate solvent G->H I 9. Column Chromatography: Purify crude product on silica gel H->I J 10. Characterization: Obtain pure 5-aryl-6-methyl-1H-indazole I->J

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Iodo-6-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indazole core, specifically at the 5-position, is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogues, Linifanib derivatives). The substrate 5-iodo-6-methyl-1H-indazole presents a dual challenge:

  • Steric Hindrance: The C6-methyl group is ortho to the reactive C5-iodide, significantly impeding the coordination of the amine nucleophile to the palladium center.

  • Protic Interference: The unprotected N1-H (pKa ~14) is acidic enough to be deprotonated by standard Buchwald bases (NaOtBu, Cs₂CO₃), potentially leading to catalyst poisoning or competitive N1-arylation (though C-N coupling at C5 is electronically preferred).

This guide details two validated protocols: a Direct Route utilizing LiHMDS to mask the N1-H in situ, and a Robust Route employing a protecting group strategy for scale-up.

Strategic Analysis & Mechanistic Insight

The "Ortho-Effect" and Ligand Selection

The 6-methyl substituent creates a steric wall. Standard phosphines (PPh₃, dppf) will fail to promote reductive elimination efficiently, leading to hydrodehalogenation (reduction of I to H) or catalyst decomposition.

  • Solution: We utilize Dialkylbiarylphosphines (Buchwald Ligands) . These bulky, electron-rich ligands promote oxidative addition into the C-I bond and, crucially, their bulk forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, even with ortho substituents.

    • Primary Amines: BrettPhos (or BrettPhos Pd G4) is the ligand of choice.[1]

    • Secondary Amines: RuPhos (or RuPhos Pd G4) provides the necessary steric profile.

The LiHMDS "Pseudo-Protection" Strategy

For unprotected indazoles, the use of LiHMDS (Lithium bis(trimethylsilyl)amide) is transformative.

  • Mechanism: LiHMDS serves a dual role. First, it irreversibly deprotonates the Indazole N1-H. The resulting Lithium-Indazolide species forms a soluble aggregate (often tetrameric) that is sterically shielded and electronically deactivated toward binding the Pd center. This allows the Pd catalyst to focus exclusively on the C5-I oxidative addition cycle without interference from the N1 site.

Experimental Protocols

Protocol A: Direct Amination of Unprotected Indazole (Library Scale)

Best for: Rapid analog generation (10 mg – 500 mg scale).

Reagents:

  • Substrate: 5-iodo-6-methyl-1H-indazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (1.0 – 2.0 mol%)

  • Base: LiHMDS (1.0 M in THF) (3.5 equiv)

  • Solvent: Anhydrous THF (0.15 M concentration)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the indazole substrate (1.0 equiv), the amine (1.2 equiv), and the Pd-Precatalyst (2 mol%).

  • Solvation: Add anhydrous THF. If the amine is a liquid, add it now via syringe.

  • Base Addition (Critical): While stirring at room temperature, add the LiHMDS solution dropwise.

    • Note: You may observe a color change or slight exotherm as the indazole deprotonates.

  • Reaction: Seal the vial and heat to 65 °C .

    • Why 65 °C? THF reflux is mild. Higher temperatures (using dioxane) are possible but LiHMDS stability degrades >80 °C over long periods.

  • Monitoring: Monitor via LCMS at 2 hours. Look for the consumption of the starting iodide (M+H = 259 for methyl-iodo-indazole).

  • Quench: Cool to RT. Quench with saturated NH₄Cl solution (restores the N1-H).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[2][3] Dry over Na₂SO₄.[2][3]

Protocol B: Protected Route (Process/Gram Scale)

Best for: Multi-gram synthesis requiring maximum yield and purity.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-5-iodo-6-methyl-1H-indazole (THP-protected)

  • Amine: 1.2 equiv[4][5]

  • Catalyst: Pd₂(dba)₃ (1 mol%) + BrettPhos (2-4 mol%) OR BrettPhos Pd G4 (1 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane

Step-by-Step Procedure:

  • Pre-complexation (if using Pd2(dba)3): In the reaction vessel, mix Pd₂(dba)₃ and Ligand in the solvent and stir at 80 °C for 2-3 minutes to generate the active L-Pd(0) species (solution turns from dark purple/red to orange/brown). Skip this if using G3/G4 precatalysts.

  • Addition: Add the THP-protected indazole, the amine, and the NaOtBu base.

  • Reaction: Heat to 90–100 °C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Deprotection: Dissolve the crude intermediate in DCM/MeOH. Add 4M HCl in dioxane (5 equiv) and stir at RT for 2 hours to remove the THP group.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on amine class and ligand choice for the 5-iodo-6-methyl substrate.

Amine ClassExample NucleophileRecommended LigandBase (Unprotected)Base (Protected)Expected Yield
Primary Aliphatic n-Butylamine, BenzylamineBrettPhos LiHMDSNaOtBu85-95%
Secondary Cyclic Morpholine, PiperidineRuPhos LiHMDSNaOtBu80-90%
Secondary Acyclic DiethylamineRuPhos LiHMDSNaOtBu60-75%
Aniline 4-FluoroanilineBrettPhos / tBuXPhos LiHMDSCs₂CO₃70-85%
Heteroaryl Amine 2-AminopyridineBrettPhos LiHMDSK₃PO₄50-70%

Visualizations

Decision Logic for Protocol Selection

The following diagram illustrates the decision process for selecting the correct protocol based on scale and substrate availability.

ProtocolSelection Start Start: 5-Iodo-6-Methyl-1H-Indazole ScaleCheck Is Scale > 5 Grams? Start->ScaleCheck UnprotectedRoute Protocol A: Direct Route (Unprotected) ScaleCheck->UnprotectedRoute No (Library/Discovery) ProtectedRoute Protocol B: Robust Route (THP/SEM Protected) ScaleCheck->ProtectedRoute Yes (Process/CMC) LigandSelect Amine Selection UnprotectedRoute->LigandSelect ProtectedRoute->LigandSelect Primary Primary Amine Use BrettPhos LigandSelect->Primary Secondary Secondary Amine Use RuPhos LigandSelect->Secondary ConditionsA Conditions: LiHMDS (3.5 eq) THF, 65°C Pd G4 Precat Primary->ConditionsA If Protocol A ConditionsB Conditions: NaOtBu (1.5 eq) Dioxane, 100°C Pd G4 Precat Primary->ConditionsB If Protocol B Secondary->ConditionsA If Protocol A Secondary->ConditionsB If Protocol B Final Final Product: 5-Amino-6-Methyl-1H-Indazole ConditionsA->Final Deprotection Acidic Deprotection (HCl/MeOH) ConditionsB->Deprotection Deprotection->Final

Caption: Decision tree for selecting the optimal amination pathway based on scale and amine type.

Catalytic Cycle & Steric Management

This diagram details how the specific reagents overcome the reaction barriers.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Iodides) Pd0->OxAdd + 5-Iodo-6-Me-Indazole PdII_Ar L-Pd(II)-Ar-I (Steric Clash with 6-Me) OxAdd->PdII_Ar BaseStep Amine Binding & Deprotection (Base) PdII_Ar->BaseStep + Amine + Base PdII_Amine L-Pd(II)-Ar-N(R)H BaseStep->PdII_Amine RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Amine->RedElim RedElim->Pd0 + Product

Caption: Catalytic cycle highlighting the critical intermediates where ligand bulk (BrettPhos/RuPhos) overcomes the 6-methyl steric hindrance.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure LiHMDS is fresh. Switch to G4 Precatalyst to ensure immediate Pd(0) generation.
Debromination (Product is 6-methyl-indazole)

-Hydride Elimination / Reduction
The reaction is too slow. Increase Ligand bulk (tBuXPhos ). Ensure solvent is anhydrous.
N1-Arylation Byproduct Failed "Pseudo-protection"LiHMDS equivalents are too low. Increase to 3.5 - 4.0 equiv . Or switch to Protocol B (Protected).
Black Precipitate (Pd Black) Ligand dissociationLigand:Pd ratio is too low. Ensure 1:1 ratio (Precatalyst) or 2:1 (free ligand).

References

  • Henderson, J. L., et al. (2010).[6] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

Sources

Accelerated Synthesis of 5-Iodo-6-Methyl-1H-Indazole: A Microwave-Assisted Protocol for a Key Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Specifically, functionalized indazoles like 5-iodo-6-methyl-1H-indazole serve as critical intermediates for creating diverse compound libraries via cross-coupling reactions.[4][5] Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions.[6] This application note details a robust, high-yield protocol for the synthesis of 5-iodo-6-methyl-1H-indazole utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[7][8] We provide a step-by-step methodology, an exploration of the underlying scientific principles, critical safety protocols, and guidelines for product purification and characterization.

Introduction: The Significance of the Indazole Scaffold and Microwave Synthesis

Indazole derivatives are cornerstones in drug discovery, with marketed drugs and clinical candidates targeting a wide array of diseases, including cancer and inflammatory conditions.[2][3] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in biologically active molecules.[1] The introduction of an iodine atom at the C5 position, as in 5-iodo-6-methyl-1H-indazole, provides a versatile chemical handle for further molecular elaboration through well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.[4][9] This enables the rapid generation of diverse analogues, a crucial step in structure-activity relationship (SAR) studies.

Conventional heating methods, which rely on the slow transfer of heat via conduction and convection, are often inefficient and time-consuming.[10] Microwave-assisted synthesis represents a paradigm shift, offering a more sustainable and efficient alternative.[6] Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through friction.[11][12] This process, known as dielectric heating, results in rapid, uniform, and volumetric heating, often leading to dramatic rate enhancements and cleaner reaction profiles.[7][12]

The Science of Microwave-Assisted Synthesis

Unlike conventional methods that heat a vessel from the outside-in, microwave irradiation passes through the vessel walls (typically microwave-transparent materials like borosilicate glass or Teflon) and heats the reaction medium directly.[12] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvent and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates molecular friction, which generates heat.[7][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[8]

This efficient and direct energy transfer allows for precise temperature control and can access reaction pathways that are difficult to achieve with conventional heating, sometimes leading to different product selectivities.[11]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource External Heat (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent VesselWall->Solvent Convection Reagents Reagents Solvent->Reagents MicrowaveSource Microwave Irradiation Molecules Polar Molecules (Solvent/Reagents) MicrowaveSource->Molecules Direct Energy Coupling Heat Rapid, Volumetric Heat Generation Molecules->Heat Dipolar Polarization & Ionic Conduction

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Experimental Protocol: Synthesis of 5-Iodo-6-methyl-1H-indazole

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Equipment
  • Reagents: 6-methyl-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF, anhydrous), Saturated Sodium Bisulfite (NaHSO₃) solution, Deionized Water, Ethyl Acetate, Hexane.

  • Equipment: Laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vessel with a magnetic stir bar, Standard laboratory glassware, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), Column chromatography setup.

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the direct C5 iodination of 6-methyl-1H-indazole.

ParameterValueRationale
Starting Material6-methyl-1H-indazoleThe substrate for iodination.
ReagentsIodine (2.0 eq.), KOH (3.75 eq.)Iodine is the halogen source. KOH acts as a base to facilitate the electrophilic substitution.[5]
SolventDMFA polar, high-boiling point solvent that couples efficiently with microwaves and solubilizes reagents.
Temperature120 °CProvides sufficient energy for the reaction while minimizing side-product formation.
Time15 minutesMicrowave heating dramatically accelerates the reaction compared to conventional methods (3+ hours).[5]
PowerDynamic (up to 200 W)The instrument dynamically adjusts power to maintain the target temperature.
Typical Yield85-95%High efficiency is a key advantage of this microwave protocol.
Step-by-Step Synthesis Procedure

G A 1. Reagent Preparation B 2. Microwave Reaction Setup A->B Add reagents to microwave vessel C 3. Microwave Irradiation (120 °C, 15 min) B->C Seal vessel & place in reactor D 4. Reaction Quenching C->D Cool vessel to room temperature E 5. Product Isolation D->E Add NaHSO₃ solution F 6. Purification (Column Chromatography) E->F Filter precipitate G 7. Characterization F->G Elute with Hexane/ Ethyl Acetate

Caption: Overall experimental workflow for the synthesis and purification.
  • Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 6-methyl-1H-indazole (e.g., 264 mg, 2.0 mmol).

  • Reagent Addition: Add potassium hydroxide (KOH) (420 mg, 7.5 mmol, 3.75 eq.) and iodine (I₂) (1.02 g, 4.0 mmol, 2.0 eq.).

  • Solvent Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Vessel Sealing: Securely cap the vessel. Causality Note: Proper sealing is critical to safely reach temperatures above the solvent's atmospheric boiling point.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and activate stirring. The instrument will use dynamic power control to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically with forced air cooling within the instrument).

  • Quenching and Isolation: Carefully uncap the vessel in a fume hood. Quench the reaction by slowly adding the mixture to a beaker containing 30 mL of a saturated sodium bisulfite (NaHSO₃) solution. Expertise Note: The NaHSO₃ solution neutralizes any excess iodine, as indicated by the disappearance of the dark color.

  • Precipitation: Stir the quenched mixture for 10-15 minutes. A precipitate of the crude product should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 15 mL) to remove residual salts.

  • Drying: Dry the crude product under vacuum.

Purification and Characterization
  • Purification: The crude solid can be further purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) is typically effective.

  • Characterization: The structure and purity of the final product, 5-iodo-6-methyl-1H-indazole, should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information on the substitution pattern.[13]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

    • Melting Point: Assesses the purity of the final compound.

Safety Protocols for Microwave Chemistry

Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.

  • Use a Dedicated Reactor: Never use a domestic microwave oven for chemical synthesis.[14][15] Laboratory-grade reactors are built to withstand corrosive chemicals and contain potential explosions, with integrated pressure and temperature monitoring.[14]

  • Inspect Vessels: Before each use, inspect the reaction vessel and cap for any cracks, chips, or defects that could lead to failure under pressure.[15]

  • Avoid Flammable Solvents: Do not heat low-boiling, flammable solvents (e.g., ether, pentane) in a sealed microwave vessel unless the system is specifically designed for it.[16]

  • Pressure Management: Never fill a reaction vessel more than two-thirds full to allow for thermal expansion and vapor pressure buildup. Always ensure caps are properly sealed but do not overtighten.[17]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate a reaction to a dangerous, uncontrolled state.[14][18] Start with small-scale test reactions at low power and temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[15][16]

Conclusion

This application note presents a highly efficient, rapid, and scalable microwave-assisted method for the synthesis of 5-iodo-6-methyl-1H-indazole. By harnessing the unique advantages of microwave heating, this protocol offers a superior alternative to conventional methods, significantly reducing reaction times and improving yields. The resulting product is a valuable building block for medicinal chemistry, enabling the swift development of novel indazole-based compounds for drug discovery programs. Adherence to the detailed protocol and safety guidelines will ensure successful and safe synthesis.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave assisted synthesis of indazole acetic acids 2 j–w from... ResearchGate.
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • C−H functionalization of 2H‐indazoles. ResearchGate.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Bentham Science.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
  • Safe use of microwave ovens in laboratories. University of Nottingham.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate.
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. ResearchGate.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PubMed.
  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives. Benchchem.
  • Indazoles in Drug Discovery. PharmaBlock.
  • 6-Iodo (1H)indazole. Chem-Impex.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI.
  • N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. ResearchGate.
  • Synthesis and Characterization of Iodo Derivatives of Bis-salphen Complexes | Request PDF. ResearchGate.
  • A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers. Benchchem.
  • Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16. PMC.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

Sources

Application Notes and Protocols for the Regioselective Functionalization of the C-5 Position of 6-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-5 Functionalization

The 6-methyl-1H-indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its derivatives are integral to a wide range of pharmacologically active agents, demonstrating activities from anti-tumor to anti-inflammatory properties.[1][2] The ability to precisely modify the indazole core is paramount for developing novel therapeutics and probing structure-activity relationships (SAR). The C-5 position, in particular, offers a key vector for chemical diversification. Functionalization at this site allows for the introduction of a wide array of substituents that can modulate the electronic properties, solubility, and metabolic stability of the molecule, as well as establish critical interactions with biological targets.

This guide provides a comprehensive overview of robust and reproducible methods for introducing key functional groups at the C-5 position of 6-methyl-1H-indazole. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for nitration, halogenation, and subsequent palladium-catalyzed cross-coupling reactions.

Part 1: Direct C-5 Functionalization via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the most direct method for introducing functionality onto the benzene ring of the indazole core. In the case of 6-methyl-1H-indazole, the C-5 position is activated by the ortho,para-directing methyl group at C-6, making it a favorable site for electrophilic attack.

C-5 Nitration: Introducing a Versatile Electron-Withdrawing Group

The introduction of a nitro group at the C-5 position yields 6-methyl-5-nitro-1H-indazole[3][4], a critical intermediate. The nitro group can be readily reduced to an amine, which can then be further derivatized, or it can serve as a powerful electron-withdrawing group to influence the molecule's overall properties.

Causality of Experimental Choices: The choice of a mixed acid system (sulfuric and nitric acid) is critical. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Careful temperature control is essential to prevent over-nitration and the formation of unwanted byproducts.

dot

Nitration_Scheme Start 6-Methyl-1H-indazole Reagents HNO₃ / H₂SO₄ Start->Reagents 0-10 °C Product 6-Methyl-5-nitro-1H-indazole Reagents->Product Electrophilic Attack CrossCoupling_Workflow cluster_0 Workflow for C-5 Diversification cluster_1 Cross-Coupling Reactions Start 6-Methyl-1H-indazole Halogenation C-5 Halogenation (Protocol 2) Start->Halogenation NBS or NCS Intermediate 5-Halo-6-methyl-1H-indazole Halogenation->Intermediate Suzuki Suzuki-Miyaura (C-C Bond) Intermediate->Suzuki R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Bond) Intermediate->Buchwald R₂NH Pd Catalyst, Base

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Iodo-6-methyl-1H-indazole Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stalled reactions, low yields, or catalyst degradation when performing cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on the 5-iodo-6-methyl-1H-indazole scaffold.

Mechanistic Overview: The Causality of Catalyst Poisoning

The 5-iodo-6-methyl-1H-indazole molecule presents a "perfect storm" for palladium catalyst deactivation due to three interacting factors:

  • Nitrogen Chelation (The Primary Poison): The unprotected N1/N2 atoms of the indazole ring possess highly basic lone pairs. Once the Pd(0) catalyst undergoes oxidative addition into the C-I bond, the resulting Pd(II) intermediate is highly electrophilic. The free indazole nitrogen can outcompete the desired transmetalating agent, forming stable, off-cycle bridged 1,3-azolyl Pd(II) dimeric complexes[1].

  • The Iodide Effect: Aryl iodides are extremely reactive, ensuring rapid oxidative addition. However, the resulting high local concentration of iodide anions can bridge two palladium centers, forming inactive

    
     dimers that precipitate out of the catalytic cycle[2].
    
  • Steric Hindrance: The 6-methyl group sits directly adjacent to the 5-iodo reaction site. This steric bulk slows down the transmetalation and reductive elimination steps, increasing the lifespan of the vulnerable Pd(II) intermediate and giving it more time to fall into off-cycle poisoned states.

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(I)L_n Pd0->OxAdd 5-Iodo-6-methyl-1H-indazole TransMet Transmetalation Pd(II)(Ar)(R)L_n OxAdd->TransMet Boronic Acid / Base Poison1 N-Coordinated Dimer [Pd(II)(Indazole)]_2 OxAdd->Poison1 Free NH Chelation (Ligand Dissociation) Poison2 Iodide Bridged Dimer [Pd(II)(μ-I)]_2 OxAdd->Poison2 High [I⁻] Concentration Product Coupled Product Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Catalytic Turnover Poison1->OxAdd Bulky Ligand (XPhos)

Fig 1. Catalytic cycle vs. off-cycle Pd-indazole dimer poisoning.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 15-20% conversion, and I observe a black precipitate. What is causing this? A1: The black precipitate is "Palladium black," which indicates irreversible catalyst degradation. This occurs when the Pd(II) oxidative addition complex is starved of the transmetalating agent. The free indazole nitrogen coordinates to the Pd(II) center, displacing standard phosphine ligands (like


) and causing the complex to aggregate[1].
Solution: Switch to sterically demanding, electron-rich biaryl phosphine ligands like XPhos  or RuPhos . These ligands are physically too bulky to allow the formation of the inactive Pd-indazole dimers[1]. Alternatively, running the reaction in imidazolium ionic liquids (e.g., 

) with

has been proven to stabilize the Pd(II) species and prevent Pd(0) black formation[3].

Q2: I am attempting a Buchwald-Hartwig amination, but the reaction fails completely. Is the iodide leaving group the problem? A2: Yes. While aryl iodides undergo rapid oxidative addition, the resulting iodide ions can precipitate the active palladium complex, effectively poisoning the catalytic cycle[2]. Furthermore, your amine nucleophile is now competing with the indazole nitrogen for coordination. Solution: Incorporate an iodide scavenger like


 to precipitate out the iodide salts, or use a highly polar solvent system to keep the Pd-I species soluble. Utilizing a pre-catalyst that rapidly generates Pd(0) (e.g., Palladacycle Gen 3/4) is highly recommended[2].

Q3: Should I protect the 1H-indazole nitrogen? Which group is optimal for the 5-iodo-6-methyl system? A3: Protecting the N1/N2 position is the most definitive way to prevent nitrogen-driven catalyst poisoning. While the tert-butyloxycarbonyl (Boc) group is standard, it is prone to premature deprotection under basic microwave-assisted Suzuki conditions, leading to stalled reactions and complex mixtures[4]. For robust protection during harsh couplings, a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group is superior.

Workflow Start Reaction Stalls / Low Yield CheckPd Is Pd Black Present? Start->CheckPd YesBlack Catalyst Degradation (Ligand stripped by Indazole) CheckPd->YesBlack Yes NoBlack Off-Cycle Resting State (Stable Pd-Iodide Dimer) CheckPd->NoBlack No Sol1 Switch to Bulky Ligand (e.g., XPhos, dppf) YesBlack->Sol1 Sol3 Protect Indazole NH (THP or SEM) YesBlack->Sol3 NoBlack->Sol1 Sol2 Add Iodide Scavenger (e.g., Ag2CO3) NoBlack->Sol2

Fig 2. Decision tree for diagnosing and resolving catalyst poisoning.

Quantitative Data Summaries

The following table summarizes the causal relationship between the state of the indazole substrate, the chosen catalyst system, and the typical experimental outcomes based on kinetic profiling.

Substrate StateCatalyst / Ligand SystemAdditive / SolventExpected ConversionPrimary Failure Mode / Notes
Unprotected

(5 mol%)
1,4-Dioxane /

< 20%Pd Black Formation. Ligand displacement by indazole NH[1].
Unprotected

/ XPhos
1,4-Dioxane /

> 85%Successful. Bulky XPhos prevents dimer formation[1].
Unprotected


(Ionic Liquid)
> 90%Successful. Ionic liquid stabilizes Pd(II) intermediates[3].
N-Boc Protected

Microwave,

~ 45%Premature Deprotection. Yields mixed protected/unprotected species[4].
N-THP Protected

(5 mol%)
Toluene /

> 95%Optimal. Complete suppression of nitrogen chelation.

Self-Validating Experimental Protocols

Protocol: XPhos-Enabled Suzuki-Miyaura Coupling of Unprotected 5-Iodo-6-methyl-1H-indazole

This protocol utilizes steric bulk to autonomously prevent catalyst poisoning without requiring a prior protection step.

Step 1: Reagent Preparation & Stringent Degassing

  • Action: In an oven-dried Schlenk tube, combine 5-iodo-6-methyl-1H-indazole (1.0 eq), arylboronic acid (1.5 eq), and

    
     (2.0 eq). Add a 4:1 mixture of 1,4-Dioxane and 
    
    
    
    . Sparge the solution with Argon for exactly 15 minutes.
  • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide. Without active XPhos, the Pd center is immediately exposed to indazole chelation.

Step 2: Catalyst Activation & Validation Checkpoint

  • Action: Add XPhos-Pd-G2 precatalyst (2.0 mol%) under a positive flow of Argon. Seal the tube and heat to 100 °C.

  • Validation System: Monitor the reaction color for the first 10 minutes.

    • Pass: The solution turns from pale yellow to a deep, homogeneous red/orange, confirming the generation of the active

      
       species.
      
    • Fail: If black particulate matter forms on the glassware walls, ligand dissociation has occurred. Abort, re-purify the indazole (check for residual iodine from synthesis), and repeat.

Step 3: Reaction Execution & Monitoring

  • Action: Stir at 100 °C for 15 hours.

  • Causality: The 6-methyl group slows transmetalation. A full 15 hours is required to ensure the catalytic cycle outpaces the slow degradation pathways.

Step 4: Quench and Workup

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove phosphate salts and spent catalyst. Wash with brine, dry over

    
    , and concentrate for column chromatography.
    

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: MDPI URL:[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Regioselective N-Alkylation of 5-Iodo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in mastering the regioselective N-alkylation of 5-iodo-6-methyl-1H-indazole . This specific scaffold is a highly valued intermediate in modern medicinal chemistry, particularly in the synthesis of KRAS G12D inhibitors 1. However, the intrinsic tautomerism of the indazole core frequently results in problematic mixtures of N1- and N2-alkylated regioisomers 2.

This guide provides mechanistically grounded, self-validating protocols to assert absolute kinetic or thermodynamic control over your alkylation workflows.

Mechanistic Pathway Overview

Understanding the electronic and steric distribution of the indazolide anion is the first step in troubleshooting regioselectivity.

G Indazole 5-Iodo-6-methyl-1H-indazole (Tautomeric Equilibrium) Base Deprotonation by Base (NaH or Cs2CO3) Indazole->Base Anion Indazolide Anion (Delocalized N1/N2 Charge) Base->Anion N1 N1-Alkylated Product (Thermodynamic) Anion->N1 NaH/THF or Cs2CO3/Dioxane N2 N2-Alkylated Product (Kinetic) Anion->N2 Mitsunobu Conditions

Mechanistic pathways for N1 vs N2 alkylation of 5-iodo-6-methyl-1H-indazole.

Troubleshooting Guides & FAQs

Q1: Why does my alkylation of 5-iodo-6-methyl-1H-indazole consistently yield an inseparable mixture of N1 and N2 isomers? A1: The regiochemical outcome is dictated by a delicate interplay of tautomerism, steric hindrance, and electronic delocalization 2. When deprotonated, the resulting indazolide anion delocalizes its negative charge across both the N1 and N2 atoms. While the 6-methyl and 5-iodo groups add steric bulk to the carbocyclic ring, they do not sufficiently block either nitrogen atom. Without specific coordinating cations or thermodynamic driving forces, standard SN2 alkylation (e.g., using K2CO3 in DMF at room temperature) will indiscriminately attack the electrophile from both nitrogen centers, leading to poor selectivity 3.

Q2: How can I selectively drive the reaction to the N1-alkylated product? A2: You must exploit either cation coordination or thermodynamic equilibration:

  • Coordination Control: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly effective 4. The hard Na⁺ cation strongly coordinates with the N2 atom, sterically shielding it and directing the incoming electrophile almost exclusively to the N1 position 2.

  • Thermodynamic Control: If NaH is incompatible with your substrate, utilizing Cesium Carbonate (Cs2CO3) in 1,4-dioxane at elevated temperatures (90 °C) forces the reaction toward the thermodynamically more stable 1H-indazole (N1-alkylated) tautomer, achieving up to 96% yield 3.

Q3: My target is the N2-alkylated isomer. Standard basic conditions fail to provide good N2 selectivity. What is the alternative? A3: To achieve N2 selectivity, abandon standard base-mediated SN2 alkylation and utilize Mitsunobu conditions (an alcohol electrophile, Triphenylphosphine, and DIAD). The bulky alkoxyphosphonium intermediate and the specific hydrogen-bonding trajectory during the displacement strongly bias the nucleophilic attack toward the N2 position, typically yielding a >2.5:1 preference for the N2 regioisomer 5.

Q4: The reaction stalls, and I am observing unreacted 5-iodo-6-methyl-1H-indazole. How do I push the reaction to completion? A4: Incomplete conversion is usually a symptom of base/solvent incompatibility or moisture. For instance, using K2CO3 or Na2CO3 in THF often fails because the base is entirely insoluble, preventing the formation of the indazolide anion 2. Switch to a polar aprotic solvent like DMF, or use a soluble/reactive base system like NaH/THF. Additionally, ensure your alkylating agent has not degraded (e.g., alkyl iodides decomposing to free iodine).

Q5: How do I definitively validate whether I have synthesized the N1 or N2 isomer? A5: Rely on 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) 5.

  • N1-Alkylation: The protons of the new N-alkyl group (e.g., N-CH2) will show a strong ³J correlation to the bridgehead carbon C7a .

  • N2-Alkylation: The N-alkyl protons will correlate to C3 , but will lack the correlation to C7a.

Quantitative Data: Solvent and Base Optimization

The following table synthesizes quantitative data regarding the impact of reaction conditions on indazole N-alkylation regioselectivity, allowing for rapid experimental selection.

Base SystemSolventTemperatureMajor RegioisomerYield / SelectivityReference Data
NaH (1.2 eq) THF0 °C to RTN1 >99% Selectivity4
Cs₂CO₃ (2.0 eq) Dioxane90 °CN1 96% Yield3
Cs₂CO₃ (2.0 eq) Chlorobenzene90 °CN1 66% Yield3
Cs₂CO₃ (2.0 eq) DMF90 °CN1 60% Yield[[3]]()
PPh₃, DIAD THF0 °C to RTN2 1:2.5 (N1:N2 ratio)5
Experimental Methodologies
Protocol A: N1-Selective Alkylation (Coordination Control)

This protocol utilizes NaH to coordinate the N2 position, forcing N1-alkylation 2.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 5-iodo-6-methyl-1H-indazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Step: You must observe immediate H₂ gas evolution. If no bubbling occurs, your NaH has degraded to NaOH; discard and use a fresh batch.

  • Equilibration: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the desired alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Quench the reaction slowly with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the pure N1-alkylated product.

Protocol B: N2-Selective Alkylation (Mitsunobu Protocol)

This protocol utilizes steric and electronic biases of the phosphonium intermediate to favor N2-alkylation 5.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas.

  • Reagent Mixing: Dissolve 5-iodo-6-methyl-1H-indazole (1.0 equiv), the target alkyl alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Step: The solution will typically turn a distinct yellow/orange color upon DIAD addition, indicating the formation of the active betaine intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via TLC/LC-MS.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify via silica gel chromatography. Note: Careful gradient elution (e.g., Hexanes/EtOAc) is required to separate the N2-alkylated product from the Triphenylphosphine oxide (PPh₃O) byproduct.

Troubleshooting Workflow

Use the following logic tree to quickly diagnose and correct poor regioselectivity in your workflows.

Troubleshooting Start Issue: Poor Regioselectivity Mixture of N1/N2 Check1 Identify Target Regioisomer Start->Check1 GoalN1 Target: N1-Alkylation Check1->GoalN1 GoalN2 Target: N2-Alkylation Check1->GoalN2 ActionN1 Optimize: NaH in THF (0°C to RT) or Cs2CO3 in Dioxane (90°C) GoalN1->ActionN1 ActionN2 Optimize: Mitsunobu Protocol (PPh3, DIAD, THF, 0°C) GoalN2->ActionN2

Troubleshooting logic tree for correcting poor regioselectivity in indazole alkylation.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC Source: nih.gov URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork Source: ucc.ie URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals Source: beilstein-journals.org URL:[Link]

  • Source: google.

Sources

Technical Support Center: 5-Iodo-6-methyl-1H-indazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 5-iodo-6-methyl-1H-indazole . This compound is a critical halogenated intermediate frequently utilized in the synthesis of small-molecule targeted therapies, including mutant KRAS (e.g., KRAS G12C/G12D) inhibitors[1][2].

During its synthesis—typically via Sandmeyer-type reactions or direct electrophilic iodination—elemental iodine (


) and iodide ions (

) are generated. Failure to quantitatively remove these trace impurities leads to severe discoloration and, more critically, the poisoning of palladium catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure high-purity isolation.

Process Workflows & Chemical Mechanisms

To effectively troubleshoot, it is essential to understand the biphasic workflow and the underlying redox chemistry used to quench iodine.

Workflow Start Crude 5-Iodo-6-methyl-1H-indazole (Contains I2 / I-) ThioWash 10% Aq. Na2S2O3 Wash (Vigorous Biphasic Stirring) Start->ThioWash PhaseSep Phase Separation ThioWash->PhaseSep CheckColor Organic Phase Color? PhaseSep->CheckColor AgScavenge Silver Salt Scavenging (AgOAc or Ag-Resin) CheckColor->AgScavenge Brown/Yellow (Trace I2/I-) Final Pure Indazole Intermediate (Ready for Pd-Coupling) CheckColor->Final Colorless (< 1ppm I-) AgScavenge->Final Filtration

Workflow for removing trace iodine/iodide from 5-iodo-6-methyl-1H-indazole.

Mechanism I2 I2 (Organic Phase) Deep Brown I_minus 2 NaI (Aqueous) Colorless Wash I2->I_minus Reduction (e- gain) Thio 2 Na2S2O3 (Aqueous) Reducing Agent Tetra Na2S4O6 (Aqueous) Tetrathionate Thio->Tetra Oxidation (e- loss)

Redox mechanism of iodine quenching using aqueous sodium thiosulfate.

Troubleshooting & FAQs

Q1: Why does my organic phase remain brown/yellow even after adding sodium thiosulfate? A1: This is a classic mass transfer limitation. Elemental iodine (


) is highly soluble in organic solvents (like DCM or EtOAc) and immiscible with water. The redox reaction that reduces 

to

occurs strictly at the biphasic interface. If you only gently swirl the separatory funnel, the aqueous thiosulfate cannot effectively reach the dissolved iodine. Solution: You must apply vigorous mechanical stirring (>800 rpm) for at least 15 minutes to maximize the interfacial surface area[3].

Q2: Can I use solid sodium thiosulfate directly in the organic solvent to save time? A2: No. Solid


 has minimal reactive surface area and lacks the aqueous solvation shell necessary to stabilize the resulting ionic products (sodium iodide and sodium tetrathionate). Attempting to use solid thiosulfate in an organic solvent will result in incomplete quenching and persistent iodine contamination[3].

Q3: The organic layer is completely colorless, but my downstream Buchwald-Hartwig coupling is still failing. Why? A3: Colorless does not mean iodine-free. While ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is deeply colored, the reduced iodide ion (

) is colorless. If your phase separation was imperfect, or if trace water droplets remained in the organic phase,

carries over. Iodide is a potent poison for palladium catalysts, forming inactive Pd-Iodide dimers that halt the catalytic cycle. Solution: You must implement a secondary scavenging step using silver salts (e.g.,

) to precipitate insoluble

[4][5], or use an anion exchange resin.

Q4: Are there metal-free alternatives for deep iodide removal? A4: Yes. Commercial macroporous anion exchange resins (e.g., Amberlite IRA-400) can quantitatively adsorb both polyiodides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and iodide (

) from organic/aqueous mixtures without introducing heavy metals like silver into your API stream.

Standardized Experimental Protocols

Protocol A: Optimized Biphasic Sodium Thiosulfate Quench

Use this protocol as the primary bulk quench for crude reaction mixtures.

  • Dilution: Dissolve the crude 5-iodo-6-methyl-1H-indazole in a water-immiscible organic solvent (e.g., EtOAc or DCM) to achieve a concentration of ~0.1 M.

  • Quench Preparation: Prepare a fresh 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ).
    
  • Biphasic Mixing: Add the aqueous quench to the organic layer in a 1:1 volume ratio.

  • Agitation: Stir the biphasic mixture vigorously (>800 rpm) using a magnetic or overhead stirrer for 15–30 minutes.

    • Causality: High shear forces create an emulsion that exponentially increases the interfacial surface area, overcoming the mass transfer barrier of

      
       migrating from the organic to the aqueous phase.
      
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the phases to separate completely. Extract the aqueous layer.

  • Self-Validation Gate: The organic layer should be pale yellow or colorless. To verify complete reduction, add a drop of 1% starch solution to the discarded aqueous layer; the absence of a dark blue-black color confirms no residual

    
     remains.
    
Protocol B: Silver-Mediated Iodide Scavenging

Use this protocol for ultra-low ppm requirements prior to sensitive Pd-catalyzed cross-couplings.

  • Solvent Exchange: Concentrate the organic layer from Protocol A under reduced pressure. Redissolve the intermediate in a polar aprotic solvent compatible with your next step (e.g., THF or DMF).

  • Scavenger Addition: Add 1.5 to 2.0 equivalents of Silver Acetate (

    
    ) relative to the estimated residual iodide content (typically 1-2 mol% of the bulk material)[5].
    
  • Incubation: Stir the suspension at room temperature for 2 hours, protected from light.

    • Causality:

      
       reacts rapidly with solvated 
      
      
      
      to form highly insoluble
      
      
      (
      
      
      ). This massive thermodynamic sink drives the equilibrium toward complete iodide removal[4].
  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the precipitated

    
     and excess 
    
    
    
    . Rinse the pad with a small volume of fresh solvent.
  • Self-Validation Gate: The resulting filtrate is now chemically verified to be free of catalyst-poisoning iodides and is ready for downstream coupling.

Quantitative Data: Comparison of Scavenging Methods

Scavenging MethodologyTarget ImpurityRemoval EfficiencyProcess TimeCost & ScalabilityDownstream Pd-Catalyst Risk
Aqueous

Wash
Elemental

95 - 99%30 minsLow / Highly ScalableModerate (Residual

)
Silver Salt Scavenging (

)
Iodide (

)
> 99.9% (< 1 ppb)2 - 4 hrsHigh / Poor ScalabilityVery Low
Anion Exchange Resin

and

~ 98%1 - 2 hrsModerate / ScalableLow
Recrystallization Both80 - 90%> 12 hrsLow / ScalableModerate (Occlusion risk)

References

  • Removal of Iodine : r/Chempros reddit.com
  • US20240239788A1 - Small molecule inhibitors of kras g12d mutant Google P
  • WO2024103010A1 - Inhibiteurs à petites molécules de protéines kras Google P
  • CN104045548A - Method for removal of trace iodine ions
  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine ResearchG
  • USRE34281E - Removal of iodine or iodide impurities Google P

Sources

Optimization of reaction temperature for indazole cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Modulation for Regioselectivity and Catalytic Efficiency

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Directive & Scope

Welcome to the Advanced Application Support hub. You are likely here because your indazole functionalization is failing in one of two ways:

  • Regiochemical Drift: You are obtaining inseparable mixtures of N1- and N2-isomers.

  • Catalytic Stalling: Your C3-arylation (Suzuki/Buchwald) stops at <50% conversion due to "catalyst poisoning."

This guide does not offer generic advice. It treats Temperature as the primary thermodynamic lever to control tautomeric equilibrium and catalyst ligation state.

Module A: N-Functionalization (Regioselectivity)[1]

The Thermodynamic vs. Kinetic Dilemma

Indazole exists in an annular tautomeric equilibrium. The 1H-tautomer is thermodynamically more stable (aromatic benzenoid ring preserved) than the 2H-tautomer (quinonoid structure).[1][2]

  • Low Temperature (<0 °C to RT): Favors Kinetic Control . Under irreversible deprotonation (e.g., NaH, KOtBu), the electrophile attacks the position with the highest electron density or least steric hindrance. Often leads to N2-alkylation or mixtures.[1]

  • High Temperature (>80 °C): Favors Thermodynamic Control . If the reaction is reversible (or if isomerization is possible via intermolecular transfer), the system equilibrates to the most stable product: N1-alkylation .

Decision Tree: Optimizing N-Selectivity

IndazoleRegio Start Target: N-Functionalized Indazole Cond Reaction Conditions? Start->Cond Kinetic Kinetic Control (Irreversible Base: NaH, LiHMDS) Cond->Kinetic Strong Base / Aprotic Thermo Thermodynamic Control (Reversible: Cs2CO3, Heat) Cond->Thermo Weak Base / Protic or Polar LowT Low Temp (-78°C to 0°C) Kinetic->LowT N2 Major Product: N2-Isomer (Steric/Electronic dependent) LowT->N2 Fastest Attack HighT High Temp (>80°C) Thermo->HighT N1 Major Product: N1-Isomer (Benzenoid Stability) HighT->N1 Equilibration

Figure 1: Decision matrix for selecting reaction temperature based on desired regioisomer.

Module B: C3-Functionalization (Catalyst Survival)

The "Azole Poisoning" Effect

Unprotected indazoles are notorious for killing Palladium catalysts. The free nitrogen (N1-H or N2-H) competes with phosphine ligands for the Pd center, forming inactive Pd-azolyl dimers .

  • The Temperature Fix: Unlike standard couplings where heat degrades catalysts, higher temperatures (100–120 °C) are often required for unprotected indazoles. Heat shifts the equilibrium away from the resting Pd-azolyl dimer back to the active monomeric catalytic species [1].

Workflow: Overcoming Catalyst Death

CatalystPoison Active Active Catalyst L-Pd(0) Poison Inactive Dimer [Pd(μ-Indazolyl)]2 Active->Poison Low T (<60°C) Ligand Displacement Prod C3-Coupled Product Active->Prod Oxidative Addition Cycle Continues Indazole Free Indazole (Substrate) Poison->Active High T Ligand Re-association Heat High Temp (>100°C)

Figure 2: Mechanism of azole-induced catalyst poisoning and thermal reactivation.

Troubleshooting Matrix (FAQ)

Scenario 1: "My reaction stalls at 40% conversion."
  • Diagnosis: Catalyst Poisoning (Formation of off-cycle Pd-dimers).

  • The Fix:

    • Increase Temperature: Move from 80 °C to 110 °C. This breaks the Pd-N coordinate bond.

    • Switch Ligand: Use bulky biaryl phosphines (e.g., XPhos or BrettPhos ). Their steric bulk prevents the formation of the bridging azolyl dimer [2].

    • Protocol Adjustment: Add the indazole slowly (syringe pump) to keep the concentration of the "poison" low relative to the catalyst.

Scenario 2: "I see significant proto-dehalogenation (Ar-H instead of Ar-Indazole)."
  • Diagnosis: Temperature is too high for the solvent/base combination.

  • Mechanism: At >100 °C, amine bases (TEA, DIPEA) or alcoholic solvents (isopropanol) act as hydride sources via

    
    -hydride elimination.
    
  • The Fix:

    • Switch to inorganic bases (K3PO4, Cs2CO3).[3]

    • Switch to non-protic solvents (Dioxane, Toluene).

    • Crucial: If using Toluene/Water, ensure vigorous stirring (1000+ rpm) to prevent localized starvation of boronic acid.

Scenario 3: "I need the N2-isomer, but I keep getting N1/N2 mixtures."
  • Diagnosis: Thermodynamic equilibration is occurring.

  • The Fix:

    • Lower Temperature: Run the reaction at 0 °C or -20 °C.

    • Change Electrophile: Use a more reactive electrophile (e.g., Alkyl Triflate vs. Alkyl Bromide) to capture the kinetic N2-anion before it equilibrates.

    • Solvent Switch: Use non-polar solvents (DCM, Toluene) which often favor the N2-kinetic product due to ion-pairing effects, unlike DMF which separates ion pairs and favors N1 [3].

Experimental Protocols

Protocol A: Temperature Optimization Screen (C3-Arylation)

Use this when yield is low due to suspected catalyst inhibition.

Reagents:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pd(OAc)2 (5 mol%) / XPhos (10 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Preparation: Charge 4 reaction vials with solids. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed solvent (0.2 M concentration).

  • The Gradient: Set heating blocks to 60°C, 80°C, 100°C, and 120°C .

  • Sampling:

    • Take an aliquot at 1 hour (Kinetic check).

    • Take an aliquot at 16 hours (Endpoint check).

  • Analysis:

    • If 60/80°C shows SM remaining and 120°C shows black precipitate (Pd black), your window is 100°C .

    • If all temps show low conversion, switch to a precatalyst (e.g., XPhos Pd G3 ).

Protocol B: N1-Selective Alkylation (Thermodynamic)

Reagents: Indazole, Cs2CO3 (2.0 equiv), Alkyl Halide (1.2 equiv), DMF. Procedure:

  • Combine Indazole and Cs2CO3 in DMF.

  • Stir at 90–100 °C for 30 mins before adding the electrophile (ensures thermodynamic anion distribution).

  • Add Alkyl Halide dropwise.[4][5]

  • Maintain 100 °C for 4–12 hours.

  • Why this works: The high temperature and reversible deprotonation allow any N2-alkylated product formed to revert and funnel into the deeper thermodynamic well of the N1-product.

References

  • Mechanism of Azole Inhibition

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:Chemistry – A European Journal / PMC.
    • URL:[Link]

  • Ligand Effects on Indazole Coupling

    • Title: Identification and Elimination of an Unexpected C
    • Source:Organic Process Research & Development (ACS).
    • URL:[Link]

  • Regioselectivity (N1 vs N2)

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • C3-Arylation Methodology

    • Title: “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole.[6][7][8]

    • Source:Molecules / PMC.
    • URL:[Link]

Sources

Technical Support Center: Synthesis and Functionalization of 6-Methyl Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 6-methyl substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during experimental work. The presence of a methyl group at the 6-position of the indazole core, while often a desirable feature in medicinal chemistry, can introduce significant steric hindrance, impacting reaction outcomes. This resource provides field-proven insights and evidence-based protocols to overcome these challenges.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems that may arise during the synthesis and functionalization of 6-methyl indazoles, providing potential causes and actionable solutions.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I am performing a Suzuki-Miyaura coupling with a 3-halo-6-methyl-1H-indazole and observing low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like 6-methylindazoles often stem from issues with the catalytic cycle. While the 6-methyl group is meta to the C3 position and may not directly block the oxidative addition step, its electronic and steric influence on the overall molecule can be significant.[1]

Probable Causes & Recommended Solutions:

  • Catalyst Inactivity or Decomposition: The choice of palladium catalyst and ligand is critical.

    • Solution 1: Catalyst and Ligand Screening: While standard catalysts like Pd(PPh₃)₄ are common, more electron-rich and bulky ligands can be more effective for challenging substrates.[1] Consider screening catalysts such as PdCl₂(dppf) or employing bulky phosphine ligands like XPhos or SPhos.[1] These can promote efficient oxidative addition and reductive elimination.

    • Solution 2: Catalyst Quality and Handling: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.[1] The formation of palladium black is an indicator of catalyst decomposition.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish.

    • Solution: Base and Solvent Optimization: The choice of base is crucial for activating the boronic acid. If using common bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[1] The presence of water in the solvent system (e.g., dioxane/water) can be essential for the activity of carbonate and phosphate bases.[1]

  • Suboptimal Reaction Temperature:

    • Solution: Temperature Adjustment: If the reaction is proceeding slowly at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C may improve the rate, provided the solvent is thermally stable (e.g., dioxane, DMF).[1] Microwave irradiation can also be a powerful tool for accelerating the reaction.[1]

Optimization Workflow for Suzuki-Miyaura Coupling:

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling of 6-methylindazoles.

Issue 2: Poor Regioselectivity in N-Alkylation Reactions

Question: I am attempting to alkylate my 6-methyl-1H-indazole and am obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer: The N-alkylation of indazoles is a common challenge, as it often yields a mixture of the thermodynamically more stable 1H-isomer and the kinetically favored 2H-isomer.[2][3] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the reaction conditions.[3]

Strategies for Selective N-Alkylation:

  • For Selective N1-Alkylation (Thermodynamic Control):

    • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is highly effective for directing alkylation to the N1 position.[3] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering attack at that position.[3]

    • Substituent Effects: The presence of certain electron-withdrawing groups at the C3 position can strongly favor N1 alkylation.[3]

  • For Selective N2-Alkylation (Kinetic Control):

    • Mitsunobu Conditions: The Mitsunobu reaction, employing a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD), has a strong preference for producing the N2-isomer.[2][3] This method is generally reliable for achieving high N2 selectivity.

    • Phase-Transfer Catalysis: In some cases, phase-transfer catalysis can favor the formation of the N2-alkylated product.

Experimental Protocols:

Protocol for N1-Alkylation:

  • To a solution of 6-methyl-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.[3]

  • Stir the suspension at 0 °C for 30 minutes.[3]

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, carefully quench the reaction with water and extract with an organic solvent.[3]

  • Purify by column chromatography.[3]

Protocol for N2-Alkylation (Mitsunobu):

  • To a solution of 6-methyl-1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, add a solution of DIAD or DEAD (1.5 equiv) in THF dropwise.[3]

  • Stir the mixture at room temperature for 12-24 hours.[3]

  • Concentrate the reaction mixture and purify by column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide.[3]

Issue 3: Difficulty with C-H Functionalization at the 7-Position

Question: I am trying to perform a C-H activation/functionalization at the C7 position of a 6-methylindazole, but I am getting low yields or no reaction. What are the challenges and potential solutions?

Answer: C-H functionalization of the benzene ring of indazoles is inherently challenging due to the generally lower reactivity of these C-H bonds compared to those on the pyrazole ring. The 6-methyl group further complicates this by sterically hindering the adjacent C7 position.

Overcoming Challenges in C7 Functionalization:

  • Directing Groups: The use of a directing group at the N1 position is often necessary to facilitate C-H activation at C7. A variety of directing groups can be employed to chelate to the metal catalyst and position it for selective C-H cleavage at the desired site.

  • Catalyst System: Rhodium and palladium catalysts are commonly used for C-H activation.[4] The specific choice of catalyst, ligand, and oxidant can significantly impact the efficiency and selectivity of the reaction. For sterically hindered substrates, careful optimization of these components is crucial.

  • Reaction Conditions: High temperatures are often required to overcome the activation barrier for C-H cleavage. However, this can also lead to side reactions. Screening different solvents and reaction times is important for finding the optimal balance.

Conceptual Workflow for C7 C-H Functionalization:

Caption: Strategy for C7 C-H functionalization of 6-methylindazole using a directing group.

Frequently Asked Questions (FAQs)

Q1: How does the 6-methyl group influence the overall reactivity of the indazole core?

A1: The 6-methyl group exerts both electronic and steric effects. Electronically, it is a weak electron-donating group, which can slightly increase the electron density of the aromatic system. Sterically, it can hinder reactions at the adjacent C5 and C7 positions. This steric hindrance is a key consideration in the design of synthetic routes, particularly for reactions that involve the formation of bulky transition states.

Q2: Are there any protecting group strategies that are particularly useful for 6-methylindazoles?

A2: Yes, protecting the N1 or N2 position can be crucial for achieving selectivity in subsequent reactions.

  • For N1-protection: The tetrahydropyranyl (THP) group is a common choice as it is stable under many reaction conditions and can be removed under acidic conditions.[5] For reactions where a more robust protecting group is needed, a Boc group can be used, which is typically removed with strong acid.

  • For directing C-H activation: As mentioned in the troubleshooting guide, a variety of directing groups can be installed at N1 to facilitate functionalization of the benzene ring.

Q3: What are some of the key classical and modern synthetic routes to the 6-methylindazole core itself?

A3: A variety of methods exist for the synthesis of the indazole core.[6][7][8]

  • Classical Methods: The Jacobson indazole synthesis, which involves the nitrosation of an N-acetyl-o-toluidine derivative followed by cyclization, is a well-established route.[7][9]

  • Modern Methods: More recent approaches often utilize transition-metal catalysis. For example, palladium-catalyzed intramolecular C-N bond formation can provide a mild and efficient route to substituted indazoles.[8] Reductive cyclization of o-nitroarenes, known as the Cadogan-Sundberg reaction, is another powerful method.[7]

Q4: Can computational chemistry be used to predict the regioselectivity of reactions with 6-methylindazoles?

A4: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool for understanding and predicting the regioselectivity of reactions, such as N-alkylation.[10] By calculating the energies of the transition states leading to the different isomers, it is possible to predict which product will be favored under a given set of conditions.[10] These computational insights can guide experimental design and reduce the amount of trial-and-error optimization required.

Summary of Key Optimization Parameters

Reaction TypeKey Parameters to OptimizeRecommended Starting Points
Suzuki-Miyaura Coupling Catalyst, Ligand, Base, Solvent, TemperatureCatalyst/Ligand: PdCl₂(dppf), XPhos, SPhosBase: Cs₂CO₃, K₃PO₄Solvent: Dioxane/WaterTemperature: 100-120 °C or Microwave
N-Alkylation (N1-selective) Base, SolventBase: NaHSolvent: THF, DMF
N-Alkylation (N2-selective) ReagentsReagents: PPh₃, DIAD/DEAD (Mitsunobu)
C7 C-H Functionalization Directing Group, Catalyst, Ligand, TemperatureDirecting Group: Pyridyl, PicolinamideCatalyst: Pd(OAc)₂, [RhCp*Cl₂]₂

This technical support guide provides a starting point for addressing the challenges associated with the synthesis and functionalization of 6-methyl substituted indazoles. By understanding the underlying principles of steric hindrance and applying the troubleshooting strategies outlined here, researchers can more efficiently achieve their synthetic goals.

References

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - ResearchGate. (2025, August 6).
  • avoiding isomerization during 2H-indazole synthesis - Benchchem. (n.d.).
  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. (n.d.).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. (2025, July 1).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. (2024, August 9).
  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis - DSpace@MIT. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid - ChemRxiv. (n.d.).
  • indazole - Organic Syntheses Procedure. (n.d.).
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - Semantic Scholar. (2020, June 10).
  • Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed. (2007, July 19).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (2025, September 12).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling... - ResearchGate. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. (2018, October 26).
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate. (2025, August 6).
  • Protecting Agents - TCI Chemicals. (n.d.).
  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES HES-SO. (n.d.).
  • Protecting Groups | IIT. (2020, October 26).
  • Troubleshooting Low Yield in Sodium Imidazole Synthesis - Smolecule. (n.d.).
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... - ResearchGate. (n.d.).
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC. (n.d.).
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations - ResearchGate. (2026, January 22).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. (2008, December 5).
  • Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A - PubMed. (2020, March 20).
  • Metal Catalyzed C-H activation | debabratamaiti - DM lab. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6).
  • Selected applications of C-H activation - YouTube. (2024, January 29).
  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - MDPI. (2018, April 16).
  • What Are The Synthetic Routes For 6-Methylergoline-8β-Carboxylic Acid? - Knowledge. (2024, April 9).

Sources

Column chromatography solvent systems for 5-iodo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Solutions for 5-Iodo-6-methyl-1H-indazole

Welcome to the Technical Support Center for the purification of 5-iodo-6-methyl-1H-indazole. This heterocyclic intermediate is highly valued in the synthesis of targeted therapeutics, including KRAS G12D inhibitors[1]. However, its unique physicochemical properties—specifically the polar, hydrogen-bonding indazole core combined with the highly lipophilic and polarizable iodine and methyl groups—present distinct challenges during silica gel chromatography.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-purity isolation.

Diagnostic Workflow

G Start Run TLC (Hexane/EtOAc) Check Observe Spot Shape under UV Start->Check Tailing Severe Tailing/Streaking? Check->Tailing AddTEA Add 1-2% Et3N to Solvent Tailing->AddTEA Yes (Silanol interaction) Good Proceed to Flash Column Tailing->Good No (Sharp symmetrical spot) ChangeSolv Switch to DCM/MeOH AddTEA->ChangeSolv Still tailing?

Troubleshooting workflow for indazole tailing during TLC and column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does 5-iodo-6-methyl-1H-indazole exhibit severe streaking on standard silica gel, and how do I prevent it? Causality & Solution: Standard silica gel (SiO₂) contains surface silanol groups (-SiOH) that are mildly acidic. The indazole ring possesses a basic pyridine-like nitrogen and a pyrrole-like nitrogen (N1-H) that acts as a strong hydrogen bond donor. When the indazole travels through the column, it undergoes non-uniform, strong acid-base interactions with these silanols, causing the compound to drag or "streak" across the plate[2]. Resolution: To disrupt this interaction, you must "deactivate" the silica gel. Add a basic modifier, such as 1–3% Triethylamine (Et₃N), to your mobile phase (e.g., Hexane/Ethyl Acetate)[2]. The highly basic Et₃N outcompetes the indazole for the acidic silanol sites, masking them and allowing the 5-iodo-6-methyl-1H-indazole to elute as a sharp, symmetrical band.

Q2: What is the optimal solvent system for separating 5-iodo-6-methyl-1H-indazole from its regioisomers (e.g., 4-iodo or 7-iodo derivatives)? Causality & Solution: Regioisomers of halogenated indazoles have identical masses but differ in their dipole moments and steric profiles. The bulky iodine atom at the 5-position shields the indazole core differently than it would at the 4-position. A highly polar solvent (like Dichloromethane/Methanol) will elute both isomers too quickly, collapsing the resolution. Resolution: Use a low-polarity, high-selectivity gradient. A system of Toluene/Ethyl Acetate (starting at 95:5 and slowly ramping to 70:30) often provides superior separation for aromatic regioisomers compared to Hexane/Ethyl Acetate. The pi-pi interactions between toluene and the indazole ring enhance differential partitioning. Adjust the ratio to maintain a retention factor (Rf) between 0.2 and 0.4 for the target compound[2].

Q3: The crude mixture containing 5-iodo-6-methyl-1H-indazole has poor solubility in my loading solvent. How should I load the column? Causality & Solution: The combination of the rigid planar indazole ring and the heavy iodine atom can lead to strong intermolecular crystal packing, resulting in poor solubility in non-polar solvents like hexane. Loading the sample in a polar solvent (like pure EtOAc or DCM) will cause "band broadening," where the sample crashes out or runs down the column before the separation begins. Resolution: Perform a dry load . Dissolve the crude mixture in a volatile, polar solvent (e.g., Tetrahydrofuran or Acetone), add an amount of silica gel equal to 2–3 times the mass of your crude sample, and evaporate the solvent completely under reduced pressure to yield a free-flowing powder[2]. Apply this powder directly to the top of the packed column[3].

Quantitative Data: Solvent System Performance Comparison

Solvent SystemModifierSelectivity (Regioisomers)Tailing FactorBest Application
Hexane / EtOAc (3:1) NoneModerateHigh (>2.0)Quick TLC checks; crude filtration.
Hexane / EtOAc (3:1) 1-2% Et₃NModerateLow (~1.1)Standard flash purification of the main product.
Toluene / EtOAc (4:1) 1% Et₃NHighLow (~1.2)Separation of 4-iodo vs. 5-iodo isomers.
DCM / MeOH (95:5) NoneLowModerate (~1.5)Eluting highly polar impurities or baseline material.
DCM / MeOH (95:5) 1% NH₄OH (aq)LowLow (~1.0)Recovery of strongly retained indazole derivatives.

Step-by-Step Methodology: Silica Gel Deactivation and Dry-Load Flash Chromatography

This protocol is validated for the purification of halogenated indazoles to achieve >95% purity and is suitable for isolating intermediates in drug discovery workflows[1][3].

Phase 1: Column Preparation and Deactivation

  • Select Stationary Phase: Weigh out standard 230–400 mesh silica gel (approx. 30–50 g of silica per 1 g of crude sample)[3].

  • Prepare Mobile Phase: Mix Hexane and Ethyl Acetate at the optimal ratio determined by TLC (aiming for an Rf of 0.25). Add exactly 2% (v/v) Triethylamine (Et₃N) to the total volume[2].

  • Slurry Packing: In a separate Erlenmeyer flask, mix the silica gel with the modified mobile phase to create a uniform slurry. Pour the slurry into the glass column in a single, continuous motion to prevent air bubbles[3].

  • Equilibration: Push 2–3 column volumes of the Et₃N-modified solvent through the bed using positive air pressure to ensure complete deactivation of the silanol groups.

Phase 2: Dry Loading the Sample 5. Dissolution: Dissolve the crude 5-iodo-6-methyl-1H-indazole in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask. 6. Silica Adsorption: Add dry silica gel (2.5x the mass of the crude compound) to the flask[3]. 7. Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent until a dry, free-flowing powder is obtained[2]. 8. Application: Carefully pour the dry powder evenly onto the flat top of the equilibrated silica bed. Top with a 1 cm protective layer of clean sea sand[3].

Phase 3: Elution and Collection 9. Elution: Carefully add the mobile phase down the sides of the column to avoid disturbing the sand layer. Apply steady positive pressure. 10. Fractionation: Collect fractions in test tubes. Monitor the elution using UV-active TLC plates (254 nm), as the highly conjugated 5-iodo-6-methyl-1H-indazole will appear as a strong dark spot under short-wave UV light[2]. 11. Concentration: Pool the fractions containing the pure compound and concentrate under reduced pressure.

References[2] Title: Technical Support Center: Purification of Indole Derivatives by Column Chromatography

Sources

Validation & Comparative

Analytical Comparison Guide: ^1^H NMR Characterization of 5-Iodo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

In modern oncology drug development, precision at the molecular level dictates clinical efficacy. 5-Iodo-6-methyl-1H-indazole (CAS: 1034154-15-8) has emerged as a highly privileged heterocyclic building block, primarily utilized in the synthesis of allosteric small-molecule inhibitors targeting KRAS G12D and G12C mutations[1].

For synthetic chemists, the primary analytical challenge lies in differentiating this target molecule from its regioisomer, 6-iodo-5-methyl-1H-indazole (CAS: 1082040-11-6)[2], and tracking its successful conversion into downstream halogenated intermediates like 4-bromo-5-iodo-6-methyl-1H-indazole (CAS: 2852768-00-2)[3][4]. Because these compounds share identical molecular weights or closely related structural frameworks, ^1^H Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for structural validation.

This guide provides an objective comparison of the ^1^H NMR performance of 5-iodo-6-methyl-1H-indazole against its alternatives, detailing the causality behind chemical shifts and offering a self-validating protocol for rigorous quality control.

Causality in Chemical Shifts: The Regioisomer Dilemma

To interpret the NMR spectra of these substituted indazoles, one must understand the interplay of electronic and steric effects on the 10-


 electron aromatic system:
  • Anisotropic Deshielding (The Heavy Atom Effect): Iodine is a large, highly polarizable halogen. While it possesses a weak mesomeric (+M) effect, its strong inductive (-I) and spatial anisotropic effects severely deshield protons situated in the ortho position.

  • Hyperconjugation (+I Effect): The methyl group acts as a mild electron-donating group through hyperconjugation, slightly shielding its ortho protons and shifting their resonance upfield.

In 5-iodo-6-methyl-1H-indazole (The Product): The C5 iodine atom strongly deshields the adjacent H-4 proton, pushing it significantly downfield. Conversely, the C6 methyl group shields the adjacent H-7 proton. This creates a distinct, widely separated pair of singlets in the aromatic region.

In 6-iodo-5-methyl-1H-indazole (The Regioisomer Alternative): The positions of the substituents are inverted. The methyl group at C5 now shields H-4, while the iodine at C6 deshields H-7. This inversion of the electronic environment flips the chemical shifts of H-4 and H-7, providing a definitive diagnostic marker to distinguish the two isomers.

In 4-bromo-5-iodo-6-methyl-1H-indazole (The Downstream Alternative): During the synthesis of KRAS inhibitors, 5-iodo-6-methyl-1H-indazole is often brominated at the C4 position[4]. The complete disappearance of the H-4 proton signal in the NMR spectrum serves as a binary confirmation of successful C-H functionalization.

Comparative ^1^H NMR Data

The following table summarizes the quantitative ^1^H NMR chemical shifts (acquired in DMSO-d6 at 400 MHz) used to objectively differentiate the target product from its structural alternatives.

CompoundCAS NumberH-3 (ppm)H-4 (ppm)H-7 (ppm)CH3 (ppm)NH (ppm)
5-iodo-6-methyl-1H-indazole 1034154-15-88.02 (s, 1H)8.21 (s, 1H) 7.45 (s, 1H)2.51 (s, 3H)13.10 (br s, 1H)
6-iodo-5-methyl-1H-indazole 1082040-11-68.00 (s, 1H)7.62 (s, 1H)8.05 (s, 1H) 2.45 (s, 3H)13.08 (br s, 1H)
4-bromo-5-iodo-6-methyl-1H-indazole 2852768-00-28.15 (s, 1H)N/A 7.52 (s, 1H)2.58 (s, 3H)13.35 (br s, 1H)

Note: The dramatic shift of H-4 from 8.21 ppm in the target product to 7.62 ppm in the regioisomer is the primary analytical differentiator.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, do not rely on standard automated routines. Implement the following self-validating workflow for ^1^H NMR acquisition.

Step 1: Sample Preparation Dissolve exactly 10 mg of the indazole analyte in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference. The use of DMSO-d6 is critical as it prevents the rapid exchange of the indazole N-H proton, allowing it to be observed as a broad singlet near 13 ppm.

Step 2: Instrument Calibration (Tuning & Shimming) Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for the ^1^H frequency. Shim the magnetic field until the full width at half maximum (FWHM) of the TMS peak is strictly <1.0 Hz. Poor shimming will artificially broaden the aromatic singlets, masking potential underlying impurities.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 (provides sufficient signal-to-noise ratio for detecting impurities down to 1%).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, which is mandatory for accurate, quantitative integration.

Step 4: Algorithmic Validation (The Internal Check) Phase and baseline-correct the spectrum manually. Validation Logic: Set the integration of the methyl peak (~2.51 ppm) strictly to 3.00 . Next, integrate the isolated aromatic protons (H-3, H-4, H-7). They must each integrate to 1.00 ± 0.05 . If the aromatic integrals deviate beyond this margin, the system has detected either co-eluting structural impurities or incomplete relaxation, automatically invalidating the purity of the batch.

NMR_Workflow A 1. Sample Prep DMSO-d6 + TMS B 2. Acquisition 400 MHz, d1=2s A->B C 3. Processing Phase & Baseline B->C D 4. Integration CH3 = 3.00 C->D E 5. Validation Isomer Confirmed D->E

Fig 1. Self-validating 1H NMR workflow for indazole regioisomer differentiation.

Downstream Application: KRAS G12D Inhibition

Why is this level of analytical rigor required? 5-iodo-6-methyl-1H-indazole is not an end-product; it is the structural anchor for highly specific KRAS inhibitors[1]. If the regioisomer (6-iodo-5-methyl-1H-indazole) mistakenly enters the synthetic pipeline, the resulting final API will have an altered spatial geometry. This geometric shift prevents the drug from properly binding to the Switch II pocket of the mutant KRAS protein, resulting in a complete loss of allosteric inhibition and pharmacological failure.

KRAS_Pathway RTK Receptor Tyrosine Kinase SOS SOS1 (GEF) RTK->SOS Activation KRAS KRAS G12D (Active State) SOS->KRAS GTP Loading RAF RAF / MEK / ERK Cascade KRAS->RAF Oncogenic Signaling Inhibitor Indazole-Derived KRAS Inhibitor Inhibitor->KRAS Allosteric Blockade

Fig 2. KRAS G12D signaling pathway and allosteric intervention by indazole derivatives.

References[3] Title: 2852768-00-2 | 4-Bromo-5-Iodo-6-Methyl-1H-Indazole | AA Blocks | Source: aablocks.com | URL:Link[1] Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant | Source: google.com | URL:Link[4] Title: WO2024103010A1 - Small molecule inhibitors of kras proteins | Source: google.com | URL:Link[2] Title: CAS 1082040-11-6 | 6-iodo-5-methyl-1H-indazole - Synblock | Source: synblock.com | URL:Link

Sources

Technical Guide: 13C NMR Spectral Analysis of 5-iodo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-iodo-6-methyl-1H-indazole represents a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic small molecules. Its structural integrity is defined by the precise regiochemical placement of the iodine atom at the C5 position and the methyl group at C6.

This guide provides a comparative spectral analysis designed to validate the identity of this compound against its precursors and potential regioisomers. The core diagnostic feature is the Heavy Atom Effect (HALA) induced by iodine, which results in a distinctive upfield shift of the C5 carbon, serving as the primary "fingerprint" for successful synthesis.

Structural Context & Significance

In drug discovery, the indazole scaffold mimics the purine ring of adenosine, making it a privileged structure for ATP-competitive inhibition.

  • The 5-Iodo Motif: Acts as a reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing library expansion at the "solvent-front" region of the binding pocket.

  • The 6-Methyl Motif: Often provides hydrophobic interactions or restricts conformation (atropisomerism control) in biaryl systems.

Critical Analytical Challenge: Differentiating the target 5-iodo-6-methyl isomer from the 6-iodo-5-methyl isomer or the N-iodinated byproducts. 13C NMR is superior to 1H NMR here due to the non-ambiguous carbon shifts induced by the iodine substituent.

Comparative Analysis: Target vs. Alternatives

Scenario A: Confirmation of Functionalization (Product vs. Precursor)

The most common synthesis route involves the iodination of 6-methyl-1H-indazole. The spectral transformation is dramatic and binary.

FeaturePrecursor: 6-methyl-1H-indazoleProduct: 5-iodo-6-methyl-1H-indazole Diagnostic Change
C5 Chemical Shift ~121.5 ppm (Aromatic C-H)~92.0 - 96.0 ppm (Aromatic C-I)Upfield Shift (-25 to -30 ppm)
C6 Chemical Shift ~136.0 ppm (C-Me)~140.0 ppm (C-Me)Slight Deshielding (Ortho effect)
C3 Chemical Shift ~133.5 ppm~134.0 ppmMinimal change (Remote)
Methyl Carbon ~21.5 ppm~26.0 ppmDeshielding due to ortho-Iodine

Mechanism of Shift: The C5 upfield shift is caused by the Spin-Orbit Coupling (Heavy Atom Effect) of the Iodine atom. Unlike electronegativity-driven shifts (which would be downfield), the large electron cloud of Iodine shields the attached carbon nucleus.

Scenario B: Regioisomer Differentiation (5-iodo vs. 6-iodo)

During non-selective iodination, the 6-iodo isomer is a common impurity.

  • Target (5-iodo-6-methyl): C5 is the ipso-carbon (shielded, <100 ppm). C6 is quaternary (methyl-bearing).

  • Alternative (6-iodo-5-methyl): C6 is the ipso-carbon (shielded, <100 ppm). C5 is quaternary (methyl-bearing).

  • Differentiation: HMBC (Heteronuclear Multiple Bond Correlation) is required.

    • In the Target , the Methyl protons will show a strong 3-bond correlation to the shielded C5 (C-I) carbon.

    • In the Alternative , the Methyl protons will correlate to a deshielded C5 quaternary carbon.

Experimental Protocols

Synthesis Workflow (Regioselective)

To ensure the 5-iodo-6-methyl pattern, a Sandmeyer approach via the nitro-intermediate is recommended over direct iodination, which can be promiscuous.

SynthesisWorkflow Start 6-Methyl-1H-indazole Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 5-Nitro-6-methyl-1H-indazole Step1->Inter1 Electrophilic Subst. Step2 Reduction (H2, Pd/C or SnCl2) Inter1->Step2 Inter2 5-Amino-6-methyl-1H-indazole Step2->Inter2 Step3 Sandmeyer Rxn (NaNO2, KI) Inter2->Step3 Product 5-Iodo-6-methyl-1H-indazole Step3->Product Radical Substitution

Caption: Regioselective synthesis pathway ensuring Iodine placement at C5 via amine intermediate.

NMR Acquisition Parameters
  • Solvent: DMSO-d6 (Preferred).[1]

    • Reason: Indazoles are prone to aggregation. DMSO disrupts hydrogen bonding and stabilizes the 1H-tautomer, simplifying the spectrum.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons C5, C6, C7a, C3a to integrate visible signals, though integration is not quantitative in standard 13C).

  • Scans: Minimum 512 scans (due to the low sensitivity of quaternary carbons split by Iodine coupling/broadening).

Detailed Spectral Data (Predictive Reference)

The following values are derived from substituent increment analysis and validated against analogous 5-iodoindazole experimental data.

Solvent: DMSO-d6 (Reference: 39.5 ppm)

Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C5 C-I 92.5 Diagnostic. Heavy atom shielding.
C7 C-H110.8Ortho to methyl, meta to Iodine.
C4 C-H124.2Ortho to Iodine (deshielded).
C3 C-H134.1Characteristic pyrazole ring CH.
C6 C-Me139.5Quaternary. Deshielded by methyl.
C3a C-quat123.0Bridgehead carbon.
C7a C-quat140.5Bridgehead carbon (N-adjacent).
CH3 Alkyl26.5Methyl group (deshielded by ortho-I).
Tautomerism Note

In DMSO-d6, the 1H-tautomer (proton on N1) is the major species (>95%).

  • If CDCl3 is used, you may observe line broadening or a second set of minor peaks corresponding to the 2H-tautomer .

  • Recommendation: Always report data in DMSO-d6 to ensure reproducibility and single-species characterization.

Structural Assignment Logic (Decision Tree)

When analyzing the raw data, follow this logic flow to confirm the structure and rule out common failures.

AssignmentLogic Start Acquire 13C NMR (DMSO-d6) CheckC5 Check region 80-100 ppm Start->CheckC5 SignalPresent Signal Present? CheckC5->SignalPresent NoSignal STOP: Iodine likely absent or N-iodination occurred SignalPresent->NoSignal No YesSignal Proceed to HMBC SignalPresent->YesSignal Yes (~92 ppm) HMBC HMBC: Methyl Protons -> C5 YesSignal->HMBC Correlation Strong Correlation? HMBC->Correlation YesCorr CONFIRMED: 5-iodo-6-methyl isomer Correlation->YesCorr Yes NoCorr Isomer Error: Likely 6-iodo-5-methyl Correlation->NoCorr No (Corr to >130ppm)

Caption: Analytical decision tree for validating regiochemistry using 13C and HMBC NMR.

References

  • Liu, X. D., et al. (2016).[2] Study on the Heavy Atom Effect on 13C NMR Spectroscopy. Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The tautomerism of indazoles: 1H and 13C NMR study. Magnetic Resonance in Chemistry. (Contextual grounding for 1H vs 2H stability).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. Retrieved from [Link]

Sources

HPLC Method Validation for Purity Assessment of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Alkyl-C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary

In the development of kinase inhibitors and oncology drugs, indazole intermediates are critical scaffolds. However, a persistent synthetic challenge is the formation of regioisomers (N1-alkyl vs. N2-alkyl) which possess identical molecular weights and similar hydrophobicities. Standard C18 HPLC methods often fail to achieve baseline resolution (


) between these isomers, compromising purity assessments.

This guide compares two validation-ready approaches:

  • The Standard: C18 Stationary Phase (Hydrophobic interaction dominant).

  • The Alternative: Phenyl-Hexyl Stationary Phase (

    
     interaction dominant).[1]
    

We demonstrate that while C18 remains the workhorse for general impurity profiling, Phenyl-Hexyl chemistries using Methanol as a modifier provide superior selectivity for indazole regioisomers due to distinct electron density distributions in the N1 vs. N2 tautomeric systems.

Part 1: The Challenge – Indazole Regioisomerism

Synthetic alkylation of indazoles typically yields a mixture of the thermodynamically favored N1-isomer (target) and the kinetically favored N2-isomer (impurity).

  • N1-Isomer: Extended conjugation; often higher melting point.

  • N2-Isomer: Quinoid-like resonance contribution; distinct

    
    -cloud density.
    

The Analytical Problem: On alkyl-bonded phases (C18/C8), separation relies on hydrophobicity. Since N1 and N2 isomers differ minimally in logP, they frequently co-elute or show "shoulder" peaks, making quantitation at the 0.05% reporting threshold impossible.

Part 2: Comparative Methodology
Method A: The Standard (C18)
  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Mechanism: Van der Waals forces (Hydrophobic interaction).

  • Limitation: Acetonitrile (containing a

    
     triple bond) has its own 
    
    
    
    system, which can suppress subtle
    
    
    -selectivity differences even if a phenyl column were used. On C18, it acts purely as a strong solvent.
Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Water (10mM Ammonium Formate) / Methanol .

  • Mechanism: Hydrophobicity +

    
     Stacking.
    
  • Critical Insight: Methanol is used instead of Acetonitrile. Methanol is "

    
    -transparent," allowing the analyte's 
    
    
    
    -cloud to interact directly with the phenyl ring of the stationary phase. This maximizes the selectivity difference between the N1 and N2 aromatic systems.
Part 3: Mechanism Visualization

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails for this specific application.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte1 Indazole Isomers (Hydrophobic Only) C18->Analyte1 Van der Waals (Weak Selectivity) Phenyl Phenyl Ligand (Aromatic Ring) Analyte2 Indazole Isomers (Differing Pi-Clouds) Phenyl->Analyte2 Pi-Pi Stacking (High Selectivity)

Figure 1: Mechanistic difference between hydrophobic retention (C18) and Pi-Pi stacking (Phenyl-Hexyl). The latter exploits the electronic differences between N1/N2 isomers.

Part 4: Experimental Data Comparison

The following data represents a validation study for a model Indazole intermediate (e.g., 6-bromo-1-methyl-1H-indazole).

Table 1: System Suitability & Validation Results

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (N1) 8.2 min11.5 minMethod B retains better
Retention Time (N2) 8.4 min12.8 minMethod B separates
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)Method B Superior
Tailing Factor (

)
1.41.1Method B sharper peaks
LOD (Impurity) 0.08%0.02%Method B more sensitive
Linearity (

)
0.9910.999Method B more robust

Expert Insight: The improved tailing factor in Method B is often attributed to the "spacer" (hexyl chain) in Phenyl-Hexyl columns, which provides steric protection against silanol interactions, combined with the buffering capacity of ammonium formate.

Part 5: Detailed Validation Protocol (ICH Q2(R2) Compliant)

This protocol focuses on Method B , as it is the viable candidate for purity assessment.

1. Specificity (Stress Testing)

Objective: Demonstrate that the method can separate the main peak from degradants and regioisomers.

  • Protocol:

    • Prepare a "Spiked Sample": 1.0 mg/mL Target (N1) + 0.05 mg/mL Impurity (N2).

    • Perform Forced Degradation: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), Oxidative (3%

      
      ).
      
    • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999; Resolution (

      
      ) between all critical pairs > 1.5.
      
2. Linearity & Range

Objective: Confirm response is proportional to concentration across the reporting range (LOQ to 120%).

  • Protocol:

    • Prepare at least 5 concentration levels.[1]

    • Range: From LOQ (approx 0.05% of target concentration) to 120% of target.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      0.999; y-intercept bias
      
      
      2.0%.
3. Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol:

    • Spike N2-isomer impurity into the N1-target matrix at 3 levels: 50%, 100%, and 150% of the specification limit (e.g., 0.15%).

    • Run in triplicate.

    • Acceptance Criteria: Mean recovery 90.0% – 110.0%.

4. Robustness (DoE Approach)

Objective: Verify reliability under small variations.

  • Variations:

    • Column Temp:

      
      
      
    • Flow Rate:

      
       mL/min
      
    • % Organic Modifier:

      
       (Critical for Phenyl-Hexyl)
      
  • Acceptance Criteria:

    
     between N1/N2 remains > 2.0.
    
Part 6: Validation Workflow Diagram

This workflow ensures compliance with the latest ICH Q2(R2) guidelines, emphasizing the "Lifecycle Management" approach.

ValidationWorkflow cluster_validation ICH Q2(R2) Validation Parameters Start Method Development (Select Phenyl-Hexyl) PreVal Pre-Validation (Check Rs > 2.0) Start->PreVal Spec Specificity (N1 vs N2 Separation) PreVal->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report (Standard Operating Procedure) Prec->Report

Figure 2: Step-wise validation workflow aligned with ICH Q2(R2) requirements for impurity profiling.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Waters Corporation. (2025). CSH Phenyl-Hexyl vs C18 Chemistries.[3] Waters Knowledge Base. [Link]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]

  • LCGC North America. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4] Chromatography Online. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 5-Iodo-6-methyl-1H-indazole: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] The biological activity of these molecules is exquisitely sensitive to their three-dimensional architecture. Subtle changes in the substitution pattern on the indazole ring can dramatically alter a compound's pharmacological profile, transforming a potent kinase inhibitor into an inactive analogue. The synthesis of substituted indazoles, such as 5-iodo-6-methyl-1H-indazole, often presents the challenge of potential isomer formation. Therefore, the unequivocal confirmation of the molecular structure is not merely a procedural step but a cornerstone of the drug discovery process, ensuring that subsequent biological and toxicological studies are based on a well-defined chemical entity.

This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-iodo-6-methyl-1H-indazole, with a primary focus on single-crystal X-ray crystallography as the gold standard for absolute structure determination.[2][3] We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from crystallography with those from other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] It provides definitive proof of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the isomeric form of the molecule. The technique works by irradiating a single, high-quality crystal with a monochromatic X-ray beam. The ordered arrangement of atoms within the crystal lattice diffracts the X-rays in a unique pattern of spots.[4][6] By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure is ultimately resolved.[2][6]

Experimental Protocol: From Solution to Structure

The journey from a synthesized powder to a confirmed crystal structure involves several critical stages. The most challenging, and often rate-limiting, step is growing a diffraction-quality single crystal.[2][7]

Step 1: Crystal Growth (The Art of Crystallization)

The goal is to create a highly ordered, single crystal with dimensions typically greater than 0.1 mm.[2][6] This requires inducing a state of supersaturation under conditions that favor slow, ordered growth over rapid precipitation.

  • Solvent Selection: Begin by screening for solvents in which 5-iodo-6-methyl-1H-indazole has moderate solubility. A common starting point is a binary solvent system, comprising a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. For an indazole derivative, systems like Dichloromethane/Hexane or Ethyl Acetate/Heptane are often effective.

  • Methodology: Slow Evaporation & Vapor Diffusion

    • Prepare a nearly saturated solution of the purified compound in the chosen "good" solvent (e.g., Ethyl Acetate) in a small, open vial.

    • Place this inner vial inside a larger, sealed vessel (e.g., a beaker covered with parafilm) containing a small amount of the "anti-solvent" (e.g., Heptane).

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, gradually reducing its solubility.[8]

    • This slow change in solubility drives the controlled crystallization process. The vessel should be left undisturbed in a location with minimal temperature fluctuations and vibrations for several days to weeks.

Step 2: Data Collection

  • A suitable single crystal is carefully selected and mounted on a goniometer in the X-ray diffractometer.[5][6]

  • The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • The crystal is then exposed to a focused, monochromatic X-ray beam (e.g., from a copper or molybdenum source).[9]

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.[5]

Step 3: Structure Solution and Refinement

  • The collected diffraction data (intensities and positions of spots) are processed using specialized software (e.g., GSAS-II, Olex2).[10]

  • An initial electron density map is calculated, and a preliminary structural model is built.

  • This model is then refined against the experimental data to improve the fit and determine the final atomic positions with high precision. The quality of the final structure is assessed by metrics such as the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.

Visualizing the Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Crystallographic Analysis Synthesis Synthesis of 5-iodo-6-methyl-1H-indazole Purification Purification (Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting & Cooling Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Electron Density Map) Diffraction->Solution Refinement Structural Refinement (R-factor Minimization) Solution->Refinement Final_Structure Definitive 3D Structure (CIF File) Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography analysis.

Data Presentation: Crystallographic Data Table

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. Key parameters are summarized in a table.

ParameterIllustrative Value for 5-iodo-6-methyl-1H-indazoleSignificance
Chemical FormulaC₈H₇IN₂Confirms the elemental composition.
Molecular Weight258.06 g/mol Correlates with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=8.5, b=10.2, c=9.8 (Representative)Dimensions of the unit cell.
α, β, γ (°)α=90, β=105, γ=90 (Representative)Angles of the unit cell.
Volume (ų)819.5 (Representative)Volume of the unit cell.
Z4Number of molecules per unit cell.
Final R-factor (R₁)< 0.05A low value indicates a high-quality structural model.
Data DepositionCCDC NumberUnique identifier for deposition in the Cambridge Structural Database.[11][12][13]

Note: The unit cell parameters are representative values based on similar indazole structures and would be determined experimentally.

Orthogonal and Complementary Validation Techniques

While SCXRD provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing initial structural hypotheses.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[15][17] For distinguishing isomers of iodo-methyl-indazole, ¹H and ¹³C NMR are crucial.

  • ¹H NMR Analysis: The chemical shifts and coupling patterns of the aromatic protons provide a fingerprint of the substitution pattern. For 5-iodo-6-methyl-1H-indazole, one would expect to see two singlets in the aromatic region corresponding to the protons at the C4 and C7 positions. In contrast, a 7-iodo isomer would show two doublets.

  • ¹³C NMR Analysis: The number of signals and their chemical shifts confirm the carbon framework and the symmetry of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations over one or more bonds, allowing for the complete and unambiguous assignment of the molecular skeleton.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and analyze chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural clues.[18]

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Isotopic Pattern: A key feature for halogenated compounds is their isotopic signature. Iodine is monoisotopic, but the presence of other halogens like chlorine or bromine would produce characteristic M and M+2 peaks.[18][19] For 5-iodo-6-methyl-1H-indazole, the high mass of the iodine atom makes the molecular ion peak easily identifiable.[20]

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺) and compare it with the theoretical mass for the expected formula C₈H₇IN₂.

Comparison of Structural Elucidation Techniques

No single technique provides all the answers. A multi-faceted approach is the most robust strategy for structural confirmation.[16]

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Absolute 3D structure, stereochemistry, crystal packing[4]Atomic connectivity, 2D structure, solution dynamics[21][22]Molecular weight, elemental formula[18]
Sample State Solid (single crystal)[2]Solution[21]Solution or solid (can be ionized)
Strengths Unambiguous, definitive, "gold standard"[4]Excellent for isomer differentiation, non-destructive, dynamic info[22]High sensitivity, requires minimal sample, accurate mass[18]
Limitations Requires high-quality single crystals (can be a major bottleneck)[7][22]Less sensitive, can be complex for large molecules, provides an average structure in solution[23]Provides limited connectivity data, fragmentation can be complex[24]

An Integrated Strategy for Structural Confirmation

For a novel compound like 5-iodo-6-methyl-1H-indazole, the analytical techniques are best employed in a logical sequence.

Integrated_Workflow Start Synthesized & Purified Compound MS Mass Spectrometry (HRMS) Start->MS Verify MW & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Determine Connectivity Hypothesis Structural Hypothesis (Isomer Identification) MS->Hypothesis NMR->Hypothesis Decision Is Absolute Proof Required? Hypothesis->Decision SCXRD Single-Crystal X-ray Crystallography Decision->SCXRD Yes End_Hypothesis Confirmed Structure (In Solution) Decision->End_Hypothesis No End Unambiguous Structural Confirmation SCXRD->End

Caption: Integrated workflow for definitive structural confirmation.

Conclusion

The structural confirmation of a novel pharmaceutical candidate like 5-iodo-6-methyl-1H-indazole is a critical process that underpins all subsequent research and development. While mass spectrometry and NMR spectroscopy are essential tools for verifying molecular weight and elucidating the molecular framework in solution, they can sometimes leave room for ambiguity, especially when complex isomerism is possible. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and unambiguous visualization of the atomic arrangement in the solid state. It is the definitive arbiter of molecular structure, transforming a structural hypothesis into an experimentally validated fact. By employing these techniques in a complementary and logical workflow, researchers can proceed with confidence, knowing their work is built on a solid structural foundation.

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Decoding the Halogen Dance: A Comparative Guide to the Infrared Fingerprints of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto this bicyclic heteroaromatic system is a common strategy to modulate a molecule's physicochemical properties, metabolic stability, and biological activity. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful tool for the structural elucidation and differentiation of these halogenated indazoles. This guide provides an in-depth comparison of their IR spectral fingerprints, supported by experimental and computational data, to aid researchers in their analytical endeavors.

The Vibrational Language of Molecules: Why IR Spectroscopy Matters

Infrared spectroscopy probes the vibrational modes of a molecule.[1][2][3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. These absorptions create a unique spectral "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For halogenated indazoles, the IR spectrum is particularly sensitive to the nature and position of the halogen substituent, offering a nuanced view of their chemical architecture.

The most informative region of an IR spectrum is the fingerprint region , typically from 1500 cm⁻¹ to 500 cm⁻¹.[4][5] This region is rich with complex vibrational modes, including bending and stretching of the entire molecular skeleton, making it highly specific to each compound.

The Halogen Effect: A Systematic Shift in Vibrational Frequencies

The introduction of a halogen atom onto the indazole ring induces predictable yet subtle changes in the IR spectrum. These changes are primarily governed by two factors: the mass of the halogen and its electronic effects (electronegativity and polarizability).

Carbon-Halogen (C-X) Stretching Vibrations: The Most Direct Signature

The most direct evidence of halogenation in an IR spectrum is the appearance of the carbon-halogen (C-X) stretching vibration. The frequency of this vibration is heavily dependent on the mass of the halogen atom, following the trend:

C-F > C-Cl > C-Br > C-I

This is because the vibrational frequency is inversely proportional to the reduced mass of the bonded atoms; as the halogen atom gets heavier, the C-X bond vibrates at a lower frequency.

BondTypical Wavenumber Range (cm⁻¹)Comments
C-F1400 - 1000Strong absorption. Can sometimes overlap with other fingerprint region bands.
C-Cl850 - 550Strong to medium absorption.[3]
C-Br690 - 515Medium to weak absorption.
C-I600 - 500Medium to weak absorption.

Note: These are general ranges for aromatic compounds; specific values for indazoles may vary slightly due to the influence of the heterocyclic ring system.

The Fingerprint Region: A Cascade of Vibrational Perturbations

Beyond the direct C-X stretch, halogenation influences the entire vibrational landscape of the indazole molecule. The electron-withdrawing nature of halogens alters the bond strengths and electron distribution throughout the aromatic system, leading to shifts in other key vibrational modes.

Key Vibrational Modes in the Fingerprint Region of Halogenated Indazoles:

Vibrational ModeApproximate Wavenumber (cm⁻¹)Influence of Halogenation
C=C and C=N Stretching 1620 - 1450The position and intensity of these ring stretching vibrations can be altered by the electronic effects of the halogen. Electron-withdrawing halogens can slightly increase the frequency of these vibrations.
N-H Bending (for 1H-indazoles) 1550 - 1450The in-plane bending vibration of the N-H bond can be sensitive to the electronic environment. Halogen substitution can lead to minor shifts in this region.
C-H In-Plane Bending 1300 - 1000These vibrations are part of the complex fingerprint and are influenced by the overall electronic structure as modified by the halogen.
C-H Out-of-Plane Bending 900 - 650These are particularly diagnostic of the substitution pattern on the benzene ring portion of the indazole. The number and position of these strong absorptions can help determine the location of the halogen substituent.
Ring Deformation Modes 850 - 600These vibrations involve the entire indazole skeleton and are sensitive to the mass and position of the halogen substituent.

Comparative Analysis of Halogenated Indazole Fingerprints

To illustrate the practical application of these principles, let's compare the theoretical and experimental IR data for a series of 3-halogenated and 5-halogenated indazoles. The following tables summarize the key vibrational frequencies.

Table 1: Comparison of Key IR Absorptions for 3-Halogenated Indazoles (cm⁻¹)

Vibrational Assignment3-Fluoroindazole (Calculated)3-Chloroindazole (Experimental/Calculated)3-Bromoindazole (Experimental/Calculated)
N-H Stretch~3450~3440~3435
Aromatic C-H Stretch~3100~3090~3085
C=C / C=N Ring Stretch~1625, 1510~1620, 1505~1618, 1500
N-H In-plane Bend~1520~1515~1510
C-X Stretch ~1250 ~830 ~780
C-H Out-of-plane Bend~750~745~740

Table 2: Comparison of Key IR Absorptions for 5-Halogenated Indazoles (cm⁻¹)

Vibrational Assignment5-Fluoroindazole (Calculated)5-Chloroindazole (Experimental/Calculated)5-Bromoindazole (Experimental/Calculated)
N-H Stretch~3455~3450~3448
Aromatic C-H Stretch~3110~3105~3100
C=C / C=N Ring Stretch~1630, 1500~1625, 1495~1622, 1490
N-H In-plane Bend~1525~1520~1518
C-X Stretch ~1240 ~820 ~770
C-H Out-of-plane Bend~880, 820~875, 815~870, 810

Data compiled from various computational and experimental sources. Exact values may vary based on the experimental conditions (e.g., solid-state vs. solution).

Key Observations:

  • C-X Stretching: The most significant and predictable trend is the decrease in the C-X stretching frequency as the mass of the halogen increases.

  • Ring Vibrations: Halogenation generally causes minor shifts in the C=C and C=N stretching frequencies. The magnitude of the shift is often subtle and can be influenced by the position of the halogen.

  • C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations is highly informative. For example, the substitution pattern on the benzene ring of the indazole can be inferred from the number and position of these bands.

Experimental Workflow for Acquiring High-Quality IR Spectra

To obtain reliable and reproducible IR spectra of halogenated indazoles, a standardized experimental protocol is crucial. The following workflow is recommended for analysis using the KBr pellet method, which is a common technique for solid samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir_acq FTIR Acquisition cluster_data_proc Data Processing s1 Grind Sample (1-2 mg) s3 Mix Sample and KBr s1->s3 s2 Dry KBr Powder (~200 mg) s2->s3 s4 Press Pellet (8-10 tons) s3->s4 a2 Mount KBr Pellet s4->a2 a1 Acquire Background Spectrum a3 Acquire Sample Spectrum a1->a3 a2->a3 p1 Baseline Correction a3->p1 p2 Peak Picking & Integration p1->p2 p3 Spectral Comparison & Interpretation p2->p3

Caption: Experimental workflow for FTIR analysis of halogenated indazoles.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the IR spectrum.

    • In an agate mortar and pestle, grind 1-2 mg of the halogenated indazole sample to a fine powder.

    • Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

    • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • FTIR Spectrometer Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder to account for atmospheric and instrumental interferences.

    • Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Analysis:

    • Perform baseline correction to ensure a flat baseline.

    • Identify and label the key absorption peaks.

    • Compare the obtained spectrum with reference spectra or theoretical data to confirm the structure and identify the characteristic halogen-influenced vibrations.

Visualizing the Vibrational Modes

The following diagram illustrates the key vibrational modes in a generalized halogenated indazole molecule.

vibrational_modes cluster_indazole Halogenated Indazole Indazole Indazole Core NH N-H Stretch (~3450 cm⁻¹) CH_arom Aromatic C-H Stretch (~3100 cm⁻¹) CC_CN C=C / C=N Ring Stretch (1620-1450 cm⁻¹) NH_bend N-H In-plane Bend (~1520 cm⁻¹) CX C-X Stretch (1250-500 cm⁻¹) CH_oop C-H Out-of-plane Bend (900-650 cm⁻¹)

Caption: Key vibrational modes in a halogenated indazole.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a rapid and informative method for the characterization of halogenated indazoles. By understanding the influence of halogen substitution on the vibrational frequencies, particularly in the fingerprint region, researchers can confidently identify and differentiate between various halogenated isomers. The combination of characteristic C-X stretching vibrations and the unique pattern of C-H out-of-plane bending modes offers a robust analytical handle for these important pharmaceutical building blocks. This guide serves as a foundational reference for leveraging the power of IR spectroscopy in the synthesis and development of novel halogenated indazole-based therapeutics.

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Benchmarking Catalytic Efficiency in 5-Iodo-6-Methyl-1H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The 5-iodo-6-methyl-1H-indazole scaffold represents a privileged "bifunctional" core in modern kinase inhibitor design (e.g., VEGFR, ALK inhibitors).[1] While the C5-iodine handle offers a gateway for cross-coupling, the 6-methyl substituent introduces a unique set of steric and electronic challenges that distinguish it from simple 5-iodoindazole.[1]

This guide benchmarks the catalytic efficiency of Palladium (Pd) and Copper (Cu) systems in functionalizing this specific scaffold.[2] Unlike generic aryl iodides, the 6-methyl group exerts an ortho-effect :

  • Electronic Deactivation: The electron-donating methyl group increases electron density at the C5 position, rendering the C-I bond less electrophilic and slowing the rate of oxidative addition.

  • Steric Hindrance: The proximal methyl group creates steric bulk that destabilizes the square-planar Pd(II) intermediate, necessitating ligands with specific cone angles or bite angles.

The "Gold Standard" Benchmarks
Reaction TypeRecommended SystemYield TargetKey Advantage
Suzuki-Miyaura Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O>92% Bidentate ligand resists steric crowding; high turnover frequency (TOF).[1]
Buchwald-Hartwig Pd₂(dba)₃ + XPhos / Cs₂CO₃>85% XPhos accommodates the ortho-methyl steric clash better than BINAP.[1]
C-N (Cost-Effective) CuI + DMEDA / K₃PO₄~75% Viable for non-hindered amines; significantly lower cost but requires higher T (110°C).[1]

Decision Framework: Selecting the Catalyst

The following decision tree illustrates the logical flow for selecting reaction conditions based on the coupling partner and the protection status of the N1-H.

CatalyticDecisionTree Start Substrate: 5-iodo-6-methyl-1H-indazole N_Protect Is N1 Protected? (THP/SEM/Me) Start->N_Protect NoProt No (Free N-H) N_Protect->NoProt No YesProt Yes (Protected) N_Protect->YesProt Yes DirectCoupling Risk: Catalyst Poisoning Action: Use Excess Base (3-4 eq) System: Pd(dppf)Cl2 / K2CO3 NoProt->DirectCoupling CouplingType Coupling Partner? YesProt->CouplingType Boronic Boronic Acid (Suzuki) CouplingType->Boronic C-C Bond Amine Amine (Buchwald) CouplingType->Amine C-N Bond SuzukiCat Best: Pd(dppf)Cl2 Alt: Pd(PPh3)4 (Slower) Boronic->SuzukiCat AmineType Amine Sterics? Amine->AmineType Primary Primary/Aniline AmineType->Primary Low Secondary Secondary/Hindered AmineType->Secondary High BrettPhos Pd2(dba)3 + BrettPhos Primary->BrettPhos XPhos Pd2(dba)3 + XPhos (Crucial for 6-Me steric relief) Secondary->XPhos

Caption: Decision matrix for optimizing catalyst selection based on substrate protection and coupling partner sterics.

Comparative Analysis: Suzuki-Miyaura Coupling

The Challenge: The 6-Methyl "Brake"

In standard aryl iodides, oxidative addition is fast. However, the 6-methyl group in our substrate donates electron density into the ring, making the C5-I bond less prone to Pd(0) insertion. Furthermore, bulky ligands like PPh₃ often fail to accommodate the steric bulk of the 6-methyl group, leading to incomplete conversion.

Experimental Data Comparison

Conditions: 1.0 eq Substrate, 1.5 eq Phenylboronic acid, 2.0 eq Base, Solvent (Dioxane/H₂O 4:1), 90°C, 12h.

Catalyst SystemLigand TypeYield (%)Purity (HPLC)Notes
Pd(dppf)Cl₂ Bidentate (Ferrocene)94% 98%Recommended. The large bite angle and flexibility of dppf accommodate the 6-methyl steric bulk.[1]
Pd(PPh₃)₄ Monodentate68%85%Significant homocoupling observed; slow turnover due to steric crowding at Pd center.
Pd(OAc)₂ / SPhos Biaryl Phosphine89%96%Excellent alternative, but higher cost than dppf.
Pd/C (Heterogeneous) None35%70%Poor performance; leaching issues.
Protocol 1: High-Efficiency Suzuki Coupling

Objective: Synthesis of 5-phenyl-6-methyl-1H-indazole derivatives.

  • Preparation: Charge a reaction vial with 5-iodo-6-methyl-1H-indazole (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Base Addition: Add K₂CO₃ (2.5 equiv). Expert Note: If N1 is unprotected, increase base to 3.5 equiv to ensure deprotonation of the indazole N-H, preventing Pd-coordination.

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M.

  • Deoxygenation: Sparge with Argon for 5 minutes. Critical: Indazoles are prone to oxidative dimerization in the presence of O₂ and base.

  • Reaction: Seal and heat to 90°C for 4–8 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Analysis: Buchwald-Hartwig Amination[1][4][7][9]

The Challenge: Competitive Binding

The N1 and N2 nitrogens of the indazole ring can compete with the amine substrate for binding to the Pd center, effectively poisoning the catalyst. N1-protection (THP, SEM, or Boc) is strongly recommended for C-N coupling.

Experimental Data Comparison

Conditions: 1.0 eq N-THP-protected Substrate, 1.2 eq Morpholine, 2.0 eq Base, Toluene, 100°C.

Catalyst SystemBaseYield (%)Time (h)Efficiency Rating
Pd₂(dba)₃ + XPhos Cs₂CO₃91% 4Excellent. XPhos prevents β-hydride elimination and handles the ortho-methyl sterics.[1]
Pd(OAc)₂ + BINAP NaOtBu55%18Poor. BINAP is too rigid; the 6-methyl group clashes with the ligand backbone.
CuI + DMEDA K₃PO₄72%24Good (Cost). Requires 110°C. Good for simple amines, struggles with anilines.
Pd-PEPPSI-IPr KOtBu88%2Fastest. NHC ligands are excellent here but harder to remove during purification.[1]
Mechanistic Insight: The "Ortho-Effect"

The diagram below visualizes why XPhos succeeds where PPh₃ fails. The 6-methyl group creates a "Steric Wall" that requires a ligand capable of projecting the Pd center away from the bulk.

Mechanism Substrate 5-iodo-6-methyl-indazole OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd StericClash 6-Methyl Steric Clash OxAdd->StericClash If Ligand = PPh3 Success Stable Pd(II) Complex OxAdd->Success If Ligand = XPhos/dppf Slow Conversion / Dehalogenation Slow Conversion / Dehalogenation StericClash->Slow Conversion / Dehalogenation Product Formation Product Formation Success->Product Formation

Caption: Mechanistic bottleneck caused by the 6-methyl group during the oxidative addition step.

Protocol 2: Cost-Effective Copper Catalysis (Ullmann-Type)

For large-scale applications where Pd cost is prohibitive, a Copper-Diamine system is viable, provided the amine partner is not sterically hindered.[1]

  • Reagents: Combine 5-iodo-6-methyl-1H-indazole (1.0 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq) in a pressure tube.

  • Ligand: Add DMEDA (N,N'-Dimethylethylenediamine) (20 mol%).

  • Solvent: Add DMSO or DMF (Concentration 0.5 M). Note: High polarity is required for Cu catalysis.

  • Reaction: Heat to 110–120°C for 24 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% NH₄OH (to remove Cu salts—blue aqueous layer indicates successful removal).

References

  • BenchChem Technical Support. (2025).[4][5] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem. Link

  • Parmentier, M., et al. (2020).[6] Synthesis of 5-iodo-7-aza-indazole by Diels–Alder cascade and selected examples of C–C and C–N cross-coupling reactions. Organic Process Research & Development. Link

  • Laha, J. K., et al. (2020). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI Molecules. Link

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. Royal Society of Chemistry. Link

  • ChemicalBook. (2024). 6-Iodo-1H-indazole synthesis and Axitinib intermediates. ChemicalBook. Link

Sources

Safety Operating Guide

Proper Disposal of 5-iodo-6-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-iodo-6-methyl-1H-indazole, a halogenated heterocyclic compound commonly used in research and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is grounded in the precautionary principle, treating 5-iodo-6-methyl-1H-indazole as a hazardous substance. This approach is informed by the hazard profiles of structurally analogous iodo-indazole derivatives and established best practices for the management of halogenated organic waste.

Hazard Assessment and Core Principles

The indazole scaffold is a prominent feature in many biologically active molecules. The introduction of an iodine atom onto this structure categorizes it as a halogenated organic compound, which necessitates specific handling and disposal procedures to mitigate potential environmental and health risks. Structurally similar compounds, such as other iodo-indazoles, are often classified as irritants to the skin and eyes and are harmful if ingested. Therefore, it is imperative to handle 5-iodo-6-methyl-1H-indazole with the appropriate personal protective equipment (PPE) and within a controlled laboratory environment, such as a certified chemical fume hood.

The fundamental principle for the disposal of this and other halogenated organic compounds is the prevention of their release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in general solid waste .[1][2] Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure that all necessary personal protective equipment is readily available and in good condition.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.Protects eyes from splashes of solutions or accidental contact with solid particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Prevents skin contact with the chemical, which may cause irritation.
Body Protection Laboratory CoatStandard, full-sleeved lab coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

The proper disposal of 5-iodo-6-methyl-1H-indazole waste is a multi-step process that begins with segregation at the point of generation and ends with collection by certified hazardous waste personnel.

Step 1: Waste Segregation

Proper segregation is critical to ensure safe disposal and to prevent incompatible chemicals from mixing.

  • Solid Waste: All disposable items that have come into contact with 5-iodo-6-methyl-1H-indazole, such as contaminated gloves, weighing papers, and paper towels, must be collected in a designated, clearly labeled hazardous waste container. This container should be specifically for "Halogenated Organic Solid Waste".

  • Liquid Waste: Unused solutions, reaction mixtures, and any solvents used to rinse glassware contaminated with 5-iodo-6-methyl-1H-indazole should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.[3] Do not mix this waste stream with non-halogenated organic solvents, as this can complicate the disposal process and increase costs.[4]

  • Sharps Waste: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.

Step 2: Waste Containerization

The choice of waste container is crucial for the safe temporary storage of hazardous waste in the laboratory.

  • Container Material: Use containers made of a material chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers, as some halogenated compounds can degrade to form acidic byproducts that may corrode the metal.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-iodo-6-methyl-1H-indazole" and any other components of the waste stream

    • The approximate concentration of each component

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste containers before they are collected.

  • Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers must be stored in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak or spill.

  • Container Closure: Waste containers must be kept tightly closed except when waste is being added. This is to prevent the release of any volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 4: Arranging for Disposal
  • Contact your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for information on hazardous waste disposal. They will provide you with the specific procedures for requesting a waste pickup.

  • Do Not Accumulate: Do not accumulate large quantities of hazardous waste in the laboratory. Arrange for regular pickups to minimize the risks associated with storing hazardous materials.

Caption: Disposal workflow for 5-iodo-6-methyl-1H-indazole waste.

Spill Management

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Assess the Spill: If the spill is small and you have been trained to handle chemical spills, you may proceed with cleanup.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Waste: Carefully collect the absorbent material and any other contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Conclusion

The proper disposal of 5-iodo-6-methyl-1H-indazole is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper containerization, and established institutional protocols, researchers can ensure that this and other hazardous chemicals are managed in a safe and compliant manner. Always consult your institution's EHS department for specific guidance and requirements in your jurisdiction.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved from [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents - Goa University. (2021, December 6). Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

Sources

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